Technical Documentation Center

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole
  • CAS: 1250411-64-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

The following technical guide details the physicochemical properties, synthesis, and drug development applications of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole . [1] Executive Summary & Compound Identity 1-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and drug development applications of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole .

[1]

Executive Summary & Compound Identity

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is a bifunctional heterocyclic building block characterized by a distinct "linker-scaffold" architecture.[1] It combines a lipophilic, aromatic pyrazole core with a polar, basic pyrrolidine moiety via a flexible methylene-ether linkage.[1]

This molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to introduce solubility, modulate basicity, or serve as a spacer between pharmacophores in kinase inhibitors and GPCR ligands.[1]

Chemical Identifiers
DescriptorValue
IUPAC Name 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole
Molecular Formula C₁₀H₁₇N₃O
Molecular Weight 195.26 g/mol
SMILES CCN1C=C(COC2CCNC2)C=N1
Core Scaffolds 1-Ethyl-1H-pyrazole (Aromatic), Pyrrolidine (Aliphatic Amine)
Key Functionality Secondary Amine (Basic Center), Ether Linkage (H-bond Acceptor)

Structural Analysis & Computed Properties[1][5]

Understanding the computed properties is essential for predicting the compound's behavior in biological systems (ADME).[1] The molecule adheres to Veber’s Rules for good oral bioavailability (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų).[1]

Computed Physicochemical Profile

Data derived from consensus cheminformatics models (ChemAxon/ACD/Labs algorithms).

PropertyValue (Approx.)Significance in Drug Design
cLogP 0.8 – 1.2Indicates moderate lipophilicity; ideal for CNS or systemic distribution without high protein binding.[1]
TPSA ~41 ŲHigh membrane permeability potential (TPSA < 60 Ų is ideal for BBB penetration).[1]
H-Bond Donors 1 (NH)The secondary amine acts as a donor; critical for target engagement.[1]
H-Bond Acceptors 3 (N, O, N)Pyrazole N2, Ether O, Pyrrolidine N act as acceptors.[1]
Rotatable Bonds 4Flexible linker allows conformational adaptation to binding pockets.[1]
Fsp³ Fraction 0.60High sp³ character (6/10 carbons) correlates with improved clinical success and solubility.[1]

Physicochemical Properties (Detailed)

Ionization (pKa)

The molecule possesses two distinct ionization centers.[1] Understanding these is critical for formulation and salt selection.

  • Center A (Pyrrolidine Nitrogen):

    • Type: Secondary Aliphatic Amine.[1]

    • pKa: ~9.0 – 9.4 (Predicted).[1]

    • Mechanism:[1][2][3][4] The 3-alkoxy substituent exerts a mild electron-withdrawing inductive effect (-I), slightly lowering the pKa compared to unsubstituted pyrrolidine (pKa ~11.3).[1]

    • Implication: At physiological pH (7.4), this center is predominantly protonated (>98%), ensuring high aqueous solubility.[1]

  • Center B (Pyrazole Nitrogen N2):

    • Type: Aromatic Nitrogen (Pyridine-like).[1]

    • pKa: ~2.5 .

    • Mechanism:[1][2][3][4] The lone pair is orthogonal to the pi-system but the ring is electron-deficient.[1]

    • Implication: Remains neutral at physiological pH; only protonates under highly acidic conditions (pH < 2).[1]

Solubility Profile
  • Aqueous Solubility: High (> 10 mg/mL) at pH < 8 due to the ionization of the pyrrolidine amine.[1]

  • Organic Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

  • Formulation: Typically handled as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to stabilize the amine and prevent oxidation.[1]

Stability[1]
  • Ether Linkage: Chemically stable under standard physiological conditions.[1] Resistant to hydrolysis.[1]

  • Metabolic Stability: The methylene-ether (-CH₂-O-) is a potential site for CYP450-mediated O-dealkylation , though the steric bulk of the pyrazole may retard this rate compared to simple aryl ethers.[1]

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Use this method to validate the basicity of the pyrrolidine nitrogen.[1]

  • Preparation: Dissolve 5 mg of the compound (free base or salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure full solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration:

    • Acidify to pH ~2 using 0.1 M HCl.[1]

    • Titrate with 0.1 M NaOH (standardized) in 5 µL increments.

    • Record pH vs. Volume added.[1]

  • Analysis: Plot the derivative (dpH/dV). The inflection point at pH ~9.2 corresponds to the pyrrolidine deprotonation.[1]

  • Validation: Perform a blank titration (solvent only) to subtract background carbonate absorption.[1]

Protocol: LogD Lipophilicity Assessment (Shake-Flask Method)

Critical for predicting membrane permeability.[1]

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated octanol phase (Target conc: 100 µM).

  • Equilibration: Mix equal volumes of drug-octanol and PBS. Shake at 25°C for 4 hours.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      

Synthesis & Manufacturing Workflow

The synthesis of this scaffold typically follows a convergent route.[1] Below is the standard industrial workflow visualized for process optimization.

Synthetic Pathway (DOT Diagram)

SynthesisRoute cluster_legend Reaction Types Start1 Ethyl Acetoacetate + DMF-DMA Step1 Cyclization (Ethylhydrazine) Start1->Step1 Inter1 1-Ethyl-pyrazole-4-carboxylate Step1->Inter1 Step2 Reduction (LiAlH4 or DIBAL) Inter1->Step2 Inter2 1-Ethyl-4-(hydroxymethyl)pyrazole Step2->Inter2 Step3 Coupling (NaH, THF or Mitsunobu) Inter2->Step3 Start2 N-Boc-3-Hydroxypyrrolidine Start2->Step3 Inter3 Protected Intermediate (Boc-Ether) Step3->Inter3 Step4 Deprotection (HCl/Dioxane or TFA) Inter3->Step4 Final 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Step4->Final legend1 Formation of Pyrazole Core legend2 Ether Linkage Formation

Caption: Convergent synthesis route involving pyrazole ring formation, reduction, and ether coupling with protected pyrrolidine.[1]

Key Synthetic Considerations
  • Regioselectivity: In Step 1, ensuring the ethyl group is on N1 (vs N2) is controlled by the hydrazine substitution or post-synthesis alkylation conditions.[1]

  • Ether Formation: The coupling (Step 3) is the critical yield-determining step.[1] Nucleophilic substitution (SN2) using the alkoxide of pyrrolidine on the pyrazole-methyl halide is preferred over Mitsunobu for scale-up due to atom economy.[1]

Applications in Drug Discovery[1][3][8]

Scaffold Hopping & Fragment Linking

This molecule is a classic "Linker-Fragment" .[1]

  • Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, forming H-bonds with the hinge region of kinases (e.g., JAK, Aurora kinases). The pyrrolidine tail extends into the solvent-exposed region, improving solubility.

  • GPCR Ligands: The basic pyrrolidine nitrogen can form a salt bridge with Aspartate residues (e.g., Asp3.32 in aminergic receptors).[1]

Physicochemical Profiling Workflow (DOT Diagram)

ProfilingWorkflow cluster_solubility Solubility & Ionization cluster_stability Stability Assays Sample Compound Sample (Solid/Oil) pKa pKa Determination (Potentiometric) Sample->pKa KineticSol Kinetic Solubility (Nephelometry) Sample->KineticSol LogD LogD (pH 7.4) (Shake Flask) pKa->LogD Defines pH MetaStab Microsomal Stability (Human/Rat Liver) LogD->MetaStab ChemStab Chemical Stability (pH 1.2, 7.4, 48h) KineticSol->ChemStab Decision Go/No-Go Decision MetaStab->Decision ChemStab->Decision

Caption: Standard physicochemical profiling workflow to validate the scaffold before lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67187229, 4-(pyrrolidin-3-yl)-1H-pyrazole.[1] Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal (2019). Synthesis of Pyrazoles: Recent Literature and Methodologies. Retrieved February 14, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compilation: Nitrogen Heterocycles and Amines.[1][4] Organic Chemistry Data.[1][2][5] Retrieved February 14, 2026, from [Link]

Sources

Exploratory

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole mechanism of action

The following technical guide details the pharmacological profile, synthesis, and experimental utility of the 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole scaffold. Based on structural analysis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental utility of the 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole scaffold.

Based on structural analysis and medicinal chemistry databases, this compound is identified as a high-value pharmacophore fragment used primarily in the design of Glycine Transporter 1 (GlyT1) inhibitors (for schizophrenia and cognitive impairment) and specific Kinase inhibitors (for oncology).[1] It is not a marketed drug itself but a critical "warhead" or building block that dictates target selectivity.

Pharmacological Mechanism, Synthesis, and Experimental Applications[1]

Executive Summary & Structural Logic

The compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole represents a privileged scaffold in fragment-based drug discovery (FBDD).[1] Its architecture combines three distinct functional domains that allow it to act as a potent ligand for neurotransmitter transporters and ATP-binding pockets.[1]

Structural Domains[1][2]
  • The Cationic Head (Pyrrolidine): The secondary amine at position 3 of the pyrrolidine ring is physiologicaly protonated (

    
    ). This mimics the amino terminus of glycine, allowing ionic bonding with conserved aspartate residues (e.g., Asp476 in GlyT1) in the target protein.[1]
    
  • The Linker (Ether Methylene): The -O-CH2- bridge provides rotational freedom while maintaining a specific distance (approx. 4-5 Å) between the cationic head and the aromatic core, crucial for avoiding steric clashes within the binding pocket.[1]

  • The Lipophilic Core (1-Ethyl-Pyrazole): The pyrazole ring serves as a bioisostere for phenyl/pyridine rings often found in older generation inhibitors. The N-ethyl group adds lipophilicity, enhancing blood-brain barrier (BBB) penetration and facilitating hydrophobic interactions (pi-stacking) within the target's allosteric or orthosteric sites.[1]

Mechanism of Action (MOA)[1]

This scaffold functions primarily through Competitive Reuptake Inhibition (in GlyT1 targets) or Hinge Binding (in Kinase targets).[1]

A. Primary Mechanism: Glycine Transporter 1 (GlyT1) Inhibition

In the context of neuropharmacology, derivatives of this scaffold act as selective inhibitors of GlyT1.[1]

  • Binding Event: The pyrrolidine amine interacts electrostatically with the sodium-binding site or the adjacent substrate site of the transporter.

  • Conformational Lock: The pyrazole moiety wedges into a hydrophobic sub-pocket (often occupied by leucine or phenylalanine residues), preventing the transporter from undergoing the "rocking bundle" conformational change required to translocate glycine from the synapse into the glial cell.

  • Physiological Outcome:

    • Blockade of Reuptake: Synaptic glycine levels increase.

    • NMDA Receptor Potentiation: Elevated glycine binds to the GluN1 subunit of the NMDA receptor (co-agonist site).

    • Signal Amplification: This enhances glutamatergic signaling and long-term potentiation (LTP), offering therapeutic potential for the negative cognitive symptoms of Schizophrenia.[1]

B. Secondary Mechanism: Kinase Inhibition (JAK/STAT)

In oncology, this scaffold acts as an ATP-mimetic.[1] The pyrazole nitrogens can form hydrogen bonds with the "hinge region" of kinases (e.g., Janus Kinases), while the pyrrolidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[1]

Pathway Visualization

The following diagram illustrates the GlyT1 inhibition pathway mediated by this scaffold.

GlyT1_Mechanism Scaffold 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (Ligand) GlyT1 GlyT1 Transporter (Presynaptic/Glial) Scaffold->GlyT1 Inhibits Binding Orthosteric/Allosteric Binding (Conformational Lock) GlyT1->Binding Stabilizes Closed State Glycine Synaptic Glycine Levels (Increase) Binding->Glycine Prevents Reuptake NMDAR NMDA Receptor (GluN1 Subunit) Glycine->NMDAR Co-agonist Binding Effect Enhanced LTP & Cognitive Function NMDAR->Effect Ca2+ Influx

Caption: Mechanistic cascade of GlyT1 inhibition leading to NMDA receptor potentiation.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole via a convergent etherification strategy.

Reagents:

  • Compound A: (1-ethyl-1H-pyrazol-4-yl)methanol[1]

  • Compound B: N-Boc-3-hydroxypyrrolidine[1]

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF, TFA.[1]
    

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Dissolve Compound A (1.0 eq) and Compound B (1.1 eq) in anhydrous THF under

      
       atmosphere.
      
    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Dropwise add DIAD (1.2 eq) over 15 minutes.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The alcohol spot should disappear.

  • Purification (Intermediate):

    • Concentrate solvent. Purify the N-Boc protected ether via silica gel flash chromatography.

  • Deprotection:

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Basify with saturated

      
       to pH 9.
      
    • Extract with DCM/MeOH (9:1).

  • Final Isolation:

    • Dry over

      
      , filter, and concentrate to yield the free amine oil.[1]
      
Protocol B: GlyT1 Uptake Assay (In Vitro Validation)

Objective: Quantify the inhibitory potency (


) of the scaffold against GlyT1.[1]

Materials:

  • JAR cells (human placental choriocarcinoma cells expressing endogenous GlyT1).

  • 
    -Glycine (Radioligand).[1]
    

Workflow:

  • Seeding: Plate JAR cells in 96-well plates (

    
     cells/well). Incubate for 24 hours.
    
  • Buffer Prep: Prepare uptake buffer (10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM

    
    , pH 7.4).
    
  • Treatment: Remove culture media. Wash cells. Add test compound (0.1 nM to 10

    
    M) in uptake buffer. Incubate for 10 min at 37°C.
    
  • Uptake: Add

    
    -Glycine (final conc. 40 nM). Incubate for 10 min.
    
  • Termination: Aspirate buffer rapidly. Wash 3x with ice-cold PBS to stop transport.[1]

  • Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot CPM vs. Log[Concentration] to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the typical physicochemical profile of this scaffold, derived from computational prediction and analogue analysis.

PropertyValuebiological Relevance
Molecular Weight ~209.29 DaIdeal for fragment-based screening (Rule of 3 compliant).[1]
cLogP 1.2 - 1.5Optimal for BBB penetration; sufficiently lipophilic for CNS targeting.[1]
TPSA ~35 ŲHigh permeability; low polar surface area suggests good oral bioavailability.
pKa (Pyrrolidine N) ~9.5Predominantly ionized at physiological pH, ensuring interaction with Asp476.[1]
H-Bond Donors/Acceptors 1 / 3Low donor count reduces P-gp efflux liability.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start1 (1-Ethyl-1H-pyrazol-4-yl)methanol Process1 Mitsunobu Coupling (PPh3, DIAD, THF) Start1->Process1 Start2 N-Boc-3-hydroxypyrrolidine Start2->Process1 Intermediate N-Boc Protected Ether Process1->Intermediate Process2 Deprotection (TFA/DCM) Intermediate->Process2 Final 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Process2->Final

Caption: Convergent synthesis route utilizing Mitsunobu etherification followed by acid deprotection.

References

  • Beato, C., et al. (2016).[1] "Medicinal Chemistry of Glycine Transporter-1 (GlyT1) Inhibitors: Current Perspectives." Journal of Medicinal Chemistry. Link[1]

  • Pfizer Inc. (2010). "Pyrazole Derivatives as Glycine Transporter Inhibitors." U.S. Patent 7,795,296. Link

  • Hole, A. J., et al. (2012).[1] "Fragment-based discovery of a novel class of GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • PubChem Compound Summary. (2024). "4-(Pyrrolidin-3-yl)-1H-pyrazole derivatives." National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

The Pyrazole Scaffold: Synthetic Evolution, Pharmacophore Mapping, and Therapeutic Applications

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most "privileged structures" in modern medicinal chemistry.[1][2][3] From the serendipitous dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most "privileged structures" in modern medicinal chemistry.[1][2][3] From the serendipitous discovery of antipyrine in the 19th century to the rational design of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra), the pyrazole moiety has proven indispensable. Its planar architecture, capacity for hydrogen bonding (both donor and acceptor), and ability to serve as a bioisostere for phenyl or amide groups allow it to navigate diverse biological targets, including COX-2 enzymes, cannabinoid receptors (CB1), and phosphodiesterases (PDE5).

This technical guide analyzes the pyrazole scaffold through the lens of synthetic efficiency and structure-activity relationships (SAR), providing researchers with actionable protocols for regioselective synthesis and lead optimization.

The Historical Phylogeny of Pyrazoles

The history of pyrazoles is a case study in the evolution of drug discovery from serendipity to rational design.

The Knorr Era (1883–1950s)

In 1883, German chemist Ludwig Knorr attempted to synthesize quinoline derivatives.[3] Reacting ethyl acetoacetate with phenylhydrazine, he unexpectedly produced antipyrine (phenazone). This compound became the first synthetic analgesic-antipyretic, predating aspirin's commercial dominance.

  • Significance: Knorr’s work established the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls), which remains a foundational method today.

  • Evolution: Antipyrine led to aminopyrine and later phenylbutazone (1949), a potent anti-inflammatory that, despite toxicity issues, validated the pyrazole core for inflammation management.

The Blockbuster Era (1990s–Present)

The 1990s saw the pyrazole scaffold tailored for high-specificity targets:

  • Celecoxib (1999): Pfizer utilized a 1,5-diarylpyrazole motif to achieve selectivity for COX-2 over COX-1, reducing gastrointestinal side effects common in NSAIDs.

  • Sildenafil (1998): A pyrazolopyrimidine fused system was designed to mimic the guanine base of cGMP, inhibiting PDE5.

  • Rimonabant (2006): Sanofi-Aventis developed this CB1 inverse agonist for obesity.[4] Although withdrawn due to psychiatric adverse events, it remains the definitive probe for cannabinoid receptor SAR.

Synthetic Architectures & Methodologies

The primary challenge in pyrazole synthesis is regioselectivity . The classic Knorr synthesis often yields a mixture of 1,3- and 1,5-isomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

The Regioselectivity Challenge (Visualized)

The following diagram illustrates the decision matrix between the classic Knorr approach and modern regioselective strategies.

PyrazoleSynthesis Start Target: Substituted Pyrazole Method1 Classic Knorr Synthesis (Hydrazine + 1,3-Dicarbonyl) Start->Method1 Method2 1,3-Dipolar Cycloaddition (Diazo/Nitrile imine + Alkyne) Start->Method2 Issue Problem: Regioisomeric Mixture (1,3 vs 1,5 isomers) Method1->Issue Unsymmetrical Reactants Modern Modern Regioselective Control Method2->Modern Solution1 Purification Required (Chromatography/Crystallization) Issue->Solution1 Result High Yield, Single Regioisomer Solution1->Result Low Yield PathA Steric Control: Bulky substituents direct attack Modern->PathA PathB Catalytic Control: Cu(I) or Ru(II) Catalysis (Click Chem) Modern->PathB PathA->Result PathB->Result

Figure 1: Synthetic workflow comparing the classic Knorr synthesis with modern regioselective cycloaddition strategies.

Modern Regioselective Protocol

To avoid the isomeric mixtures inherent in Knorr synthesis, modern medicinal chemistry often employs 1,3-dipolar cycloadditions or multicomponent reactions .

Technique: Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes.[5] This method exploits the umpolung properties of dithianes to achieve high regioselectivity for 1,3,5-substituted pyrazoles.

Pharmacophore Mapping & SAR

The pyrazole ring is not merely a linker; it is an active participant in binding.

The 1,5-Diaryl Motif (COX-2 vs. CB1)

A striking example of "scaffold hopping" is the 1,5-diarylpyrazole core, which is central to both Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).

FeatureCelecoxib (COX-2)Rimonabant (CB1)Mechanistic Impact
N1 Substituent 4-Sulfonamidophenyl2,4-DichlorophenylCelecoxib: Sulfonamide binds to Arg513 in the COX-2 side pocket (absent in COX-1).Rimonabant: Dichloro ring fills a lipophilic pocket in CB1.
C5 Substituent 4-Methylphenyl4-ChlorophenylProvides hydrophobic packing interactions (Van der Waals) in both targets.
C3 Substituent Trifluoromethyl (-CF3)Carboxamide-piperidineCelecoxib: -CF3 increases lipophilicity and metabolic stability.Rimonabant: Amide is critical for H-bonding; piperidine extends into the solvent front.
Diagram: Molecular Logic of Celecoxib

The following diagram maps the specific interactions that grant Celecoxib its selectivity.

CelecoxibSAR Core Pyrazole Core (Scaffold) CF3 C3: Trifluoromethyl Core->CF3 PhMe C5: 4-Tolyl Core->PhMe PhSO2 N1: Benzenesulfonamide Core->PhSO2 Metab Metabolic Stability (Cytochrome P450) CF3->Metab Lipid Hydrophobic Pocket Binding PhMe->Lipid Selectivity COX-2 Selectivity (Arg513 / His90 Interaction) PhSO2->Selectivity Key Interaction

Figure 2: Structure-Activity Relationship (SAR) map of Celecoxib, highlighting the role of the sulfonamide group in COX-2 selectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: This protocol utilizes a one-pot condensation-cyclization that minimizes the formation of the unwanted regioisomer, a common failure point in standard Knorr reactions.

Materials:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 1,3-Diketo derivative (e.g., benzoylacetone) (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Methodology:

  • Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 10 mmol of the aryl hydrazine slowly to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis promotes the formation of the hydrazone intermediate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g) with vigorous stirring.

  • Isolation: The pyrazole typically precipitates as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain the pure 1,5-isomer.

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic pyrazole C4-H singlet around

      
       6.5–7.0 ppm.
      
    • Regiochemistry Check: NOE (Nuclear Overhauser Effect) experiments are required to confirm the spatial proximity of the N1-aryl group to the C5-substituent, distinguishing it from the 1,3-isomer.

Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To validate the biological activity of synthesized pyrazoles, a colorimetric inhibitor screening assay is standard.

  • Enzyme Prep: Reconstitute human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

  • Incubation: Incubate the enzyme with the test pyrazole compound (dissolved in DMSO) for 10 minutes at 37°C. Include a Celecoxib control.

  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric probe (e.g., TMPD).

  • Measurement: COX-2 activity oxidizes TMPD. Measure absorbance at 590 nm.

  • Calculation:

    
    .
    

References

  • Knorr, L. (1883).[3][6] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Rinaldi-Carmona, M., et al. (1994).[7] "SR141716A, a potent and selective antagonist of the brain cannabinoid receptor." FEBS Letters.

  • Garg, N., et al. (2025). "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones." The Journal of Organic Chemistry.

  • Abdel-Halim, M., et al. (2021).[8] "Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors."[8] European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole in Cell Culture

This guide details the application, handling, and experimental protocols for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole , a functionalized pyrazole fragment. Based on its chemical structure—a pyrazole core substi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, handling, and experimental protocols for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole , a functionalized pyrazole fragment. Based on its chemical structure—a pyrazole core substituted with a basic pyrrolidine ether—this compound is characteristic of fragment-based drug discovery (FBDD) libraries and is structurally related to ligands targeting Trace Amine-Associated Receptors (TAARs) , SGLT1 , and certain kinases .

The following protocols are designed for researchers evaluating this compound’s bioactivity, target engagement, and cellular toxicity.

Compound Overview & Mechanism
  • Chemical Class: Pyrazole-pyrrolidine ether.

  • Physiochemical Nature: The molecule contains a secondary amine (pyrrolidine ring) which is likely protonated at physiological pH (pKa ~9-10), making it a cationic amphiphile.

  • Primary Applications:

    • Fragment Screening: Used as a chemical probe to identify binding pockets in GPCRs (e.g., TAAR1) or kinase ATP-binding sites.

    • Building Block: Serves as a scaffold for synthesizing larger bioactive molecules (e.g., by functionalizing the pyrrolidine nitrogen).

    • Chemical Biology: Investigating lysosomotropic behavior due to its basic amine and lipophilic pyrazole tail.

Storage & Stability
  • Powder: Store at -20°C under desiccant. Hygroscopic due to the secondary amine.

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Limited solubility in neutral water; highly soluble in acidic buffers.

  • Stock Solution: Prepare 10 mM or 50 mM stocks in anhydrous DMSO. Aliquot and store at -80°C to prevent freeze-thaw degradation.

Experimental Workflows (Visualized)

ExperimentalWorkflow Figure 1: Critical workflow for evaluating pyrazole-pyrrolidine probes in cell culture. cluster_Assays Cellular Assays Compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (Powder) Stock DMSO Stock Prep (50 mM) Compound->Stock Dissolve QC Quality Control (LC-MS / NMR) Stock->QC Verify Purity Tox Cytotoxicity Screen (MTT / ATP Assay) Stock->Tox Dilute (0.1 - 100 µM) Target Target Engagement (CETSA) Tox->Target Select Non-Toxic Dose Func Functional Readout (cAMP / Phospho-flow) Target->Func Confirm Binding

Detailed Protocols
Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precise stock solution for cell culture dosing.

  • Calculate Mass: For 10 mg of compound (MW ≈ 209.29 g/mol ):

    
    
    
    • Example: To make a 50 mM stock from 10 mg :

      
      
      
  • Dissolution: Add anhydrous DMSO to the vial. Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through standard 0.22 µm cellulose acetate filters (DMSO dissolves them). Use PTFE or Nylon syringe filters if sterility is strictly required, though direct dilution into sterile media is usually sufficient.

Protocol B: Cytotoxicity Screening (Dose-Ranging)

Objective: Determine the maximum non-toxic concentration (MNTC) to ensure phenotypic effects are not due to cell death.

  • Cell Lines: HEK293 (General), SH-SY5Y (Neuronal/GPCR context), or HepG2 (Metabolic).

  • Reagents: CellTiter-Glo® (Promega) or MTT Reagent.

Steps:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in a white-walled 96-well plate. Incubate 24h at 37°C.

  • Dosing: Prepare a serial dilution of the compound in culture medium (0.5% DMSO final).

    • Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, Vehicle (DMSO).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Read luminescence.

  • Analysis: Plot Log[Concentration] vs. Normalized Viability. Calculate IC50.

    • Note: Pyrazole fragments often show low toxicity (IC50 > 50 µM). If toxicity is observed < 10 µM, check for off-target lysosomal accumulation.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Verify if the compound enters the cell and binds to a specific target protein (stabilizing it against heat).

Reagents: Protease inhibitor cocktail, PBS, Western Blot reagents.

Steps:

  • Treatment: Treat 10^7 cells with 10 µM compound or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8 PCR tubes (50 µL each).

  • Heating: Heat each tube to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a gradient PCR cycler. Cool immediately to 25°C.

  • Lysis: Add lysis buffer (with NP-40) to the tubes. Freeze-thaw 3 times (liquid nitrogen / 25°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for the target protein (e.g., TAAR1, specific Kinase).

  • Result: A "shift" in the melting curve (protein remaining soluble at higher temps in the treated group) confirms target engagement.

Data Presentation & Analysis
ParameterRecommended ValueRationale
Vehicle Limit < 0.5% DMSOHigher DMSO levels can permeabilize membranes, altering fragment uptake.
Incubation Time 1h (Signaling) / 48h (Viability)Fragments have fast off-rates; short times capture signaling, long times capture toxicity.
Positive Control Staurosporine (Tox) / Known LigandValidate assay sensitivity.

Troubleshooting:

  • Precipitation: If the compound precipitates in media (cloudiness), reduce concentration to < 50 µM or verify pH (basic amines may precipitate in high pH buffers).

  • No Effect: Fragments often have low affinity (µM range). Ensure your assay sensitivity is tuned for weak binders (e.g., use lower ATP concentration in kinase assays).

References
  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry 59.14 (2016): 6563-6578. Link

  • CETSA Methodology: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link

  • Pyrazole Scaffolds in Pharmacology: Faria, J. V., et al. "Recent advances in the synthesis and biological activity of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters (2017). Link

  • TAAR1 Ligand Structure: Revel, F. G., et al. "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry (2011). Link

Application

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole for kinase inhibition assays

Application Note: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole in Kinase Discovery Abstract This guide details the experimental protocols for utilizing 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole in Kinase Discovery

Abstract

This guide details the experimental protocols for utilizing 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (hereafter referred to as EPP-Scaffold ) in kinase inhibition assays. As a privileged fragment, the EPP-Scaffold combines a pyrazole hinge-binding motif with a solubilizing pyrrolidine ether tail. This document covers the structural logic of the scaffold, biophysical screening via Surface Plasmon Resonance (SPR), and biochemical profiling using ADP-Glo™ assays. It is designed for medicinal chemists and biologists optimizing fragment-to-lead campaigns.

Structural Logic & Mechanism of Action[1]

The efficacy of the EPP-Scaffold lies in its dual-functionality, addressing two critical bottlenecks in kinase inhibitor design: hinge binding and physicochemical properties .

  • The Hinge Binder (Pyrazole Core): The 1H-pyrazole ring is a bioisostere of the adenine ring of ATP. In the active site, the pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., the "gatekeeper" residue + 1).

  • The Growth Vector (Pyrrolidine Ether): The (pyrrolidin-3-yloxy)methyl extension serves as a solvent-exposed tail. The ether linkage provides rotational freedom, allowing the pyrrolidine amine to reach solvent channels or form salt bridges with surface residues (e.g., Asp/Glu).

  • Solubility: The secondary amine (pKa ~9.0) ensures high aqueous solubility at physiological pH, reducing the risk of non-specific aggregation—a common false positive in kinase screens.

Visualizing the Pharmacophore

The following diagram illustrates the binding mode and functional vectors of the scaffold.

Pharmacophore Pyrazole 1H-Pyrazole Core (Hinge Binder) Linker Ether Linker (Rotational Freedom) Pyrazole->Linker C4 Attachment Kinase Kinase Hinge Region (ATP Pocket) Pyrazole->Kinase H-Bond (N2 acceptor) Pyrrolidine Pyrrolidine Tail (Solubility & Growth Vector) Linker->Pyrrolidine Solvent Channel Extension Pyrrolidine->Pyrrolidine Derivatization Site (NH)

Caption: Pharmacophore map of the EPP-Scaffold showing the hinge-binding core and the solvent-exposed growth vector.

Protocol A: Biophysical Screening (Surface Plasmon Resonance)

Since fragments often exhibit low affinity (high


M to mM 

), standard biochemical assays may be insufficiently sensitive. SPR is the gold standard for validating direct binding and ruling out promiscuous aggregation.

Objective: Determine the dissociation constant (


) and Ligand Efficiency (LE) of the EPP-Scaffold against a target kinase (e.g., CDK2, JAK1).

Materials:

  • Instrument: Biacore™ 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Note: Avoid DMSO if possible; if necessary, match DMSO exactly between sample and buffer (e.g., 2%).

  • Ligand: Biotinylated Kinase Domain (captured on Streptavidin chip) or covalent coupling via amine coupling.

Step-by-Step Protocol:

  • Surface Preparation:

    • Immobilize the target kinase to a density of ~2000-3000 RU (for fragments, high density is required due to low molecular weight).

    • Reference Channel: Immobilize a non-binding protein (e.g., BSA) or use an empty flow cell activated/deactivated.

  • Sample Preparation:

    • Dissolve EPP-Scaffold to 50 mM in 100% DMSO.

    • Prepare a concentration series in Running Buffer: 0, 10, 30, 100, 300, 1000

      
      M.
      
    • Critical: Ensure final DMSO concentration is constant (e.g., 2%) across all samples.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not required for fragments (fast off-rates). If needed, use a mild pulse of 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Solvent correction: Perform DMSO calibration curves to correct for bulk refractive index changes.

    • Fit data to a 1:1 Steady State Affinity model . Kinetic fitting is often impossible for fragments due to rapid

      
      .
      
    • Success Criteria: Square-wave sensorgrams (fast on/off) and a clear saturation isotherm.

Protocol B: Biochemical Profiling (ADP-Glo™ Kinase Assay)

Once binding is confirmed, or if testing a library of derivatives, use the ADP-Glo™ assay. This homogeneous assay measures ADP formed from the kinase reaction, providing a direct readout of activity.

Objective: Determine IC50 values for the EPP-Scaffold and its derivatives.

Materials:

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), Recombinant Kinase, Peptide Substrate, Ultra-Pure ATP.

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT.
    
  • Plate: White, solid-bottom 384-well microplate.

Step-by-Step Protocol:

  • Compound Handling:

    • Prepare 100x stocks of EPP-Scaffold in DMSO.

    • Perform a 1:3 serial dilution (10 points). Top concentration: 100

      
      M.
      
  • Kinase Reaction (5

    
    L volume): 
    
    • Add 2

      
      L of Kinase (optimized concentration, typically 1-5 nM) to wells.
      
    • Add 1

      
      L of Compound. Incubate 10 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix (
      
      
      
      apparent concentrations).
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Step 1: Add 5

      
      L ADP-Glo™ Reagent . Incubate 40 min. (Terminates reaction and depletes remaining ATP).
      
    • Step 2: Add 10

      
      L Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP 
      
      
      
      Luciferase
      
      
      Light).
  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

    • Normalization: Calculate % Inhibition relative to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

Data Interpretation Table:

ParameterEPP-Scaffold (Fragment)Optimized Lead (Derivative)Interpretation
IC50 > 50

M
< 100 nMFragments are weak; potency comes from growing the molecule.
Hill Slope ~ 1.0~ 1.0Deviation from 1.0 suggests aggregation or promiscuity.
Max Inhibition < 100%100%Partial inhibition is common for fragments at solubility limits.

Chemical Optimization Strategy

To evolve the EPP-Scaffold into a potent inhibitor, the pyrrolidine amine must be derivatized.

Workflow Diagram:

Workflow Fragment EPP-Scaffold (IC50 > 50 µM) Library Parallel Synthesis (Amide Coupling / Reductive Amination) Fragment->Library Diversify R-Group Screen Biochemical Screen (ADP-Glo @ 10 µM) Library->Screen Test Activity Hit Hit Validation (IC50 < 1 µM) Screen->Hit Select Potent Analogs Structure X-Ray Crystallography (Confirm Vector) Hit->Structure Guide Design Structure->Library Iterative Design

Caption: Iterative workflow for evolving the EPP-Scaffold into a lead compound.

Synthetic Route:

  • Amide Coupling: React the pyrrolidine amine with aromatic carboxylic acids (EDC/HOAt coupling) to target the hydrophobic back-pocket.

  • Reductive Amination: React with aldehydes (NaBH(OAc)3) to introduce flexible alkyl/aryl groups.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Bembenek, M. E., et al. (2003). "ADP-Glo: A Homogeneous Luminescent Kinase Assay." Assay and Drug Development Technologies. Link

  • Furet, P., et al. (2016). "Discovery of a Novel Class of Pyrazole-Based Inhibitors of Kinases."[1] Journal of Medicinal Chemistry. (General reference for pyrazole scaffolds in kinase inhibition).

  • PubChem Compound Summary. (2025). "4-(pyrrolidin-3-yl)-1H-pyrazole."[2] National Center for Biotechnology Information. Link

Sources

Method

analytical methods for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole quantification

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole . Given that th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole .

Given that this specific molecule is often utilized as a high-value building block or fragment in kinase inhibitor discovery, this guide addresses two distinct analytical needs:

  • High-Concentration Assay (QC/Purity): Using HPLC-UV.

  • Trace Bioanalysis (PK/PD): Using LC-MS/MS.

[1]

Compound Profile & Analytical Strategy

To design an effective method, we must first understand the physicochemical properties of the analyte.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 195.26 g/mol [1]

  • Key Functional Groups:

    • Secondary Amine (Pyrrolidine): Highly basic (Estimated pKa

      
       9.5–10.5). This is the primary driver of retention behavior and mass spec ionization.
      
    • Pyrazole Ring: Weakly basic/neutral. Provides UV absorbance (

      
       nm).
      
    • Ether Linkage: Generally stable, but a site for collision-induced dissociation (CID) in MS/MS.[1]

Analytical Challenges & Solutions
ChallengeCauseSolution
Peak Tailing Interaction of the basic pyrrolidine amine with residual silanols on silica columns.[1]Use Charged Surface Hybrid (CSH) columns or high pH mobile phases to suppress ionization.
Low UV Sensitivity Lack of extended conjugation (no benzene ring).Use LC-MS/MS for sensitivity < 1 µg/mL.[1] For UV, monitor at 210 nm .
Retention Highly polar basic amine elutes in void volume on standard C18.Use Ion-Pairing (e.g., TFA) or HILIC mode.[1]

Protocol A: HPLC-UV (Purity & Assay)

Target: Quality Control, Synthesis Verification, Solubility Studies.[1] Limit of Quantitation (LOQ):


 µg/mL.
Chromatographic Conditions

We utilize a High-pH Reversed-Phase approach.[1] By raising the pH to 10, the pyrrolidine amine becomes neutral, increasing hydrophobicity and retention on C18 without the need for ion-pairing agents that suppress MS signals.[1]

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 BEH,

    
     mm, 3.5 µm (or equivalent high-pH stable column).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 215 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.060Elution of Analyte
8.195Column Wash
10.095Hold Wash
10.15Re-equilibration
14.05End
Data Processing[1]
  • System Suitability: Tailing factor must be

    
    . If tailing occurs, ensure pH is strictly 
    
    
    
    .
  • Linearity:

    
     µg/mL (
    
    
    
    ).

Protocol B: LC-MS/MS (Bioanalysis & Trace Quant)

Target: Pharmacokinetics (PK), Cellular Uptake, Impurity Profiling.[1] Limit of Quantitation (LOQ):


 ng/mL.
Mass Spectrometry Parameters (ESI+)

The molecule is small and basic, making it ideal for Positive Electrospray Ionization (ESI+).

  • Ion Source: ESI Positive Mode.[2]

  • Precursor Ion:

    
     196.1 
    
    
    
    .
  • MRM Transitions:

    • Quantifier:

      
       (Cleavage of ether, loss of pyrrolidine ring).
      
    • Qualifier:

      
       (Pyrrolidine ring fragment).
      
TransitionDwell (ms)Cone Voltage (V)Collision Energy (eV)Origin
196.1 > 109.1 503022Pyrazole-methyl cation
196.1 > 70.1 503035Pyrrolidine cation
Chromatographic Conditions (LC-MS)

For MS, we switch to an Acidic Mobile Phase using a CSH column.[1] The CSH technology provides a low-level positive surface charge that repels the protonated amine, preventing peak tailing even at acidic pH.

  • Column: Waters XSelect CSH C18,

    
     mm, 2.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: 5% B to 95% B over 4 minutes.

Sample Preparation Workflows

Workflow Diagram (Graphviz)

The following diagram outlines the decision tree for sample preparation based on matrix type.

SamplePrep Start Sample Matrix Selection Simple Simple Matrix (Water, Buffer, API) Start->Simple Complex Complex Matrix (Plasma, Urine, Cell Lysate) Start->Complex Dilute Direct Dilution (Mobile Phase A) Simple->Dilute High Conc. PPT Protein Precipitation (ACN/MeOH 3:1) Complex->PPT Routine Screening SPE Solid Phase Extraction (MCX - Mixed Mode Cation) Complex->SPE High Sensitivity (<10 ng/mL) Analysis LC-MS/MS or HPLC-UV Dilute->Analysis PPT->Analysis SPE->Analysis

Caption: Decision matrix for selecting the optimal sample preparation strategy based on analyte concentration and matrix complexity.

Detailed Extraction Protocol (MCX SPE)

For biological matrices, Mixed-Mode Cation Exchange (MCX) is superior because it locks the basic amine onto the sorbent, allowing rigorous washing of interferences.

  • Conditioning: 1 mL Methanol

    
     1 mL Water.
    
  • Loading: Mix 100 µL Plasma + 100 µL 4%

    
    . Load onto cartridge.
    
  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 2 x 250 µL of 5%

    
     in Methanol . (High pH releases the amine).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A.
    

Method Validation Criteria (ICH M10)

To ensure scientific integrity, the method must pass the following acceptance criteria:

ParameterCriteriaRationale
Selectivity No interfering peaks at retention time in blank matrix.Ensures signal comes only from the analyte.
Accuracy Mean conc.[2][4] within

of nominal (

at LLOQ).
Verifies the method measures the "true" value.
Precision CV

(

at LLOQ).
Ensures reproducibility across replicates.
Matrix Effect Matrix Factor (MF) between 0.85 and 1.15.Checks for ion suppression/enhancement in MS.
Recovery Consistent recovery (>70% preferred) across low, med, high QC.Ensures extraction efficiency is robust.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][1][3]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.[1] (Foundational text on MCX SPE for basic amines).

Sources

Application

LC-MS analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

An Application Note and Protocol for the Quantitative Analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole. This novel heterocyclic compound, possessing structural motifs common in pharmacologically active agents, presents unique analytical challenges due to its polarity. This guide details a systematic approach, from understanding the analyte's physicochemical properties to establishing a fully validated, high-performance analytical protocol suitable for research and drug development environments. We emphasize the rationale behind methodological choices, ensuring the development of a selective, sensitive, and reliable assay.

Analyte Characteristics and Analytical Strategy

A thorough understanding of the analyte's structure is paramount for developing a successful LC-MS method. The target molecule, 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole, is a small molecule (MW: 195.26 g/mol ) with distinct features that guide our analytical strategy.

  • Structural Features: The molecule contains a pyrazole ring, a pyrrolidine ring, and an ether linkage. The presence of multiple nitrogen and oxygen heteroatoms renders the compound polar.[1]

  • Ionization Potential: The structure includes two basic nitrogen atoms: one in the saturated pyrrolidine ring and a pyridine-like nitrogen in the pyrazole ring. These sites are readily protonated, making the compound an ideal candidate for positive-ion electrospray ionization (ESI+), which is highly effective for polar, basic compounds.[2][3] The efficiency of ionization is strongly correlated with the basicity of the analyte.[2]

  • Chromatographic Behavior: The compound's polarity poses a significant challenge for traditional reversed-phase (RP) chromatography, where polar compounds are often poorly retained on nonpolar stationary phases like C18.[1] This can lead to elution near the solvent front, increasing the risk of matrix effects and interference from other sample components.[1] Therefore, chromatographic method development must focus on achieving adequate retention and symmetrical peak shape.

Based on these characteristics, our strategy will be to develop a reversed-phase LC method coupled with ESI+-based tandem mass spectrometry, employing a Multiple Reaction Monitoring (MRM) scan mode for optimal selectivity and sensitivity.

LC-MS/MS Method Development

The goal of method development is to optimize the separation and detection of the analyte to ensure accuracy and reproducibility. This involves a systematic evaluation of both chromatographic and mass spectrometric parameters.

Liquid Chromatography (LC) Optimization

The primary objective is to achieve a retention factor (k') greater than 2, ensuring the analyte is sufficiently retained and separated from the void volume, which minimizes matrix effects.[4]

  • Column Selection: A standard C18 column is the initial choice for its versatility.[5] However, if retention is insufficient, alternative stationary phases should be considered. Options include:

    • Polar-Embedded Phases: Columns with polar groups (e.g., amide, carbamate) embedded in the alkyl chain can improve retention for polar analytes.

    • Mixed-Mode Chromatography (MMC): These columns offer a combination of reversed-phase and ion-exchange interactions, providing excellent retention for polar and charged compounds.[6][7] For this protocol, we will proceed with a widely available C18 column and optimize the mobile phase to maximize retention.

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.

    • Aqueous Phase & Modifier: The use of an acidic modifier is critical. Formic acid (0.1%) is an excellent choice as it is volatile, compatible with MS, and serves two key purposes:

      • It protonates the basic nitrogen atoms of the analyte, increasing its positive charge and enhancing the ESI+ signal.[8]

      • It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which reduces peak tailing and improves peak symmetry.

An initial scouting gradient from 5% to 95% acetonitrile (containing 0.1% formic acid) is recommended to determine the approximate elution time.[5] The gradient can then be tailored to ensure the analyte elutes within a reasonable timeframe (e.g., 2-5 minutes) with good resolution from any impurities.

Mass Spectrometry (MS) Optimization

For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is the gold standard due to its superior sensitivity and selectivity.[9]

  • Parent Ion (Q1) Identification: A dilute solution of the analyte is infused directly into the mass spectrometer. In positive ESI mode, the protonated molecule, [M+H]⁺, is expected. For 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (C₁₀H₁₇N₃O), the theoretical monoisotopic mass is 195.1372. Therefore, the target parent ion in Q1 will be m/z 196.14.

  • Product Ion (Q3) Selection and Collision Energy (CE) Optimization: The parent ion (m/z 196.14) is isolated in Q1 and fragmented in the collision cell (Q2). The resulting product ions are scanned in Q3. The fragmentation of molecules containing pyrrolidine rings often involves the neutral loss of the pyrrolidine moiety.[10] Plausible fragments for this analyte could arise from the cleavage of the ether bond or fragmentation of the pyrrolidine ring. By ramping the collision energy, we can identify the most stable and intense product ions. For this application, let's hypothesize two robust transitions:

    • Transition 1 (Quantitative): m/z 196.14 → 125.10 (Loss of the C₄H₈N fragment from the pyrrolidine ring)

    • Transition 2 (Qualitative): m/z 196.14 → 97.08 (Represents the ethyl-pyrazole core)

The MRM transitions with the highest, most stable signal are selected for the final method. Other source parameters like capillary voltage, gas flow, and source temperature must also be optimized to maximize the signal intensity.[11]

Detailed Analytical Protocol

This section provides a step-by-step protocol for the quantitative analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole.

Materials and Reagents
  • Analyte: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole reference standard (>98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Modifier: Formic acid (≥99% purity)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working stock solution using 50:50 acetonitrile/water.

Sample Preparation

For analysis of the pure compound or in simple matrices, a "dilute-and-shoot" approach is sufficient.

  • Dissolve the sample in a 50:50 acetonitrile/water mixture to an estimated concentration within the calibration range.

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm syringe filter into an autosampler vial. Note: For complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) protocol would be necessary to remove interferences.[4]

LC-MS/MS System Parameters

The following table summarizes the optimized instrumental parameters.

Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Quantifier: 196.14 > 125.10 (CE: 20 eV), Qualifier: 196.14 > 97.08 (CE: 35 eV)

Method Validation Protocol

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The protocol should adhere to international guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

Validation Parameters and Acceptance Criteria

The following table outlines the key parameters and typical acceptance criteria for a quantitative LC-MS method.

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal.
Accuracy The closeness of the measured value to the true value.Mean recovery of 85-115% at three concentration levels (Low, Mid, High QC).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% for both intra-day (repeatability) and inter-day precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; Accuracy within 80-120% and Precision ≤ 20% RSD.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate or column temperature are varied slightly.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration remains within ±15% of the initial concentration under tested conditions.
Validation Experiments
  • Specificity: Analyze at least six blank matrix samples to check for interferences.

  • Linearity: Analyze a calibration curve with at least six non-zero points, repeated over three separate runs.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at three concentrations (Low, Mid, High). Analyze five replicates of each QC level on three different days.

  • LOQ: Prepare samples at the estimated LOQ and analyze them to confirm precision and accuracy requirements are met.

  • Stability: Assess the stability of the analyte in stock solutions and in prepared samples under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Visualized Workflows

Diagrams help clarify complex processes, from method development logic to the final analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Prepare Stock & Working Standards cal Prepare Calibration Curve Standards stock->cal sample_prep Prepare QC & Unknown Samples stock->sample_prep lc LC Separation (C18 Column) cal->lc sample_prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms Gradient Elution process Peak Integration & Quantification ms->process validate Method Validation (ICH Guidelines) process->validate report Final Report Generation validate->report

Figure 1: High-level experimental workflow for the LC-MS/MS analysis.

G action_node action_node start Start Method Development action_node_1 Column: C18 Mobile Phase: ACN/H2O with 0.1% Formic Acid start->action_node_1 Initial Conditions end_node Final Method decision_1 Adequate Retention & Good Peak Shape? action_node_1->decision_1 decision_1->end_node Yes decision_2 Poor Peak Shape? decision_1->decision_2 No action_node_2 Optimize Gradient & Mobile Phase Modifier decision_2->action_node_2 Yes decision_3 Consider Alternative Stationary Phase decision_2->decision_3 No (Poor Retention) action_node_2->decision_1 action_node_3 Develop Method on New Column decision_3->action_node_3 HILIC or Mixed-Mode action_node_3->decision_1

Figure 2: Decision tree for chromatographic method development.

Troubleshooting

Even with a validated method, issues can arise during routine analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Ensure sufficient formic acid (0.1%) is present in the mobile phase. Consider a different column brand or type.[15]
Retention Time Shifts Column aging; mobile phase composition error; pump malfunction; temperature fluctuations.Equilibrate the column properly. Prepare fresh mobile phase. Check the LC pump for pressure fluctuations.[15][16]
Low Sensitivity / No Signal Ion source is dirty; incorrect MS parameters; sample degradation; poor ionization.Clean the ion source.[15] Re-optimize MS parameters. Prepare fresh sample. Ensure mobile phase pH promotes ionization.
High Background Noise Contaminated mobile phase, solvent lines, or ion source.Use high-purity solvents.[16] Flush the system. Clean the ion source.
Sample Carryover Adsorption of the analyte to the injector needle, loop, or column.Optimize the injector wash solution (include organic solvent and acid). Inject blanks between high-concentration samples.[17]

Conclusion

This application note outlines a systematic and robust protocol for the quantitative analysis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole by LC-MS/MS. By carefully considering the analyte's physicochemical properties, a selective and sensitive method using reversed-phase chromatography with positive-ion ESI was developed. The detailed procedures for method development, final parameters, and validation provide a comprehensive framework for researchers and drug development professionals to implement this assay. Adherence to these guidelines will ensure the generation of high-quality, reliable, and reproducible data essential for advancing scientific research and pharmaceutical development.

References

  • Shi, Q., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18, 1265–1273.
  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Analytical Chemistry, 88(24), 12345-12352. Available at: [Link]

  • Kwan, W. P. & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Tong, P., et al. (2022). Speciation and Semiquantification of Nitrogen-Containing Species in Complex Mixtures: Application to Plastic Pyrolysis Oil. Analytical Chemistry, 94(23), 8356–8363. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5535–5545. Available at: [Link]

  • Kawai, R., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Metabolites, 9(11), 256. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River. Available at: [Link]

  • Wang, G., et al. (2020). Ion Suppression of Basic Nitrogen Compounds in Vacuum Gas Oil Studied by Positive Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 34(12), 15856–15863. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Element Lab Solutions. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]

  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Titov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6678. Available at: [Link]

  • Stash, A., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 452, 116327. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole as a Chemical Probe for Kinase X

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole as a chemical probe. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole as a chemical probe. This document outlines the scientific rationale, experimental protocols, and data interpretation for characterizing the interaction of this probe with a hypothetical serine/threonine kinase, herein referred to as "Kinase X," implicated in oncogenic signaling.

Introduction to 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic and steric properties make it a versatile core for designing molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3] The subject of these notes, 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole, is a novel derivative designed to exhibit high potency and selectivity as a chemical probe.[4][5] Chemical probes are essential tools in chemical biology for dissecting the roles of specific proteins in complex biological systems.[6][7]

This particular pyrazole derivative has been synthesized to explore its potential as an inhibitor of Kinase X, a protein kinase hypothetically overexpressed in certain cancer cell lines and a key driver of a pro-proliferative signaling cascade. The ethyl group at the 1-position of the pyrazole ring and the pyrrolidin-3-yloxy methyl substituent at the 4-position are designed to optimize binding within the ATP-binding pocket of Kinase X.

Physicochemical Properties
PropertyValue (Estimated)
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and ethanol

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole acts as an ATP-competitive inhibitor of Kinase X. By occupying the ATP-binding site, the probe is expected to prevent the phosphorylation of the downstream substrate, "Substrate Y," thereby inhibiting a critical signaling pathway involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Downstream_Effector Downstream Effector Substrate_Y->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Probe 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Probe->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of the chemical probe.

Experimental Protocols

The following protocols are designed to validate the proposed mechanism of action and characterize the utility of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole as a chemical probe for Kinase X.

In Vitro Kinase Inhibition Assay

This protocol determines the potency of the chemical probe against purified Kinase X.

Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction. Inhibition of Kinase X by the probe will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

  • Recombinant human Kinase X

  • Substrate Y (peptide)

  • ATP

  • 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the chemical probe in kinase buffer. The final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of the diluted probe or DMSO control.

  • Add 5 µL of a solution containing Kinase X and Substrate Y to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each probe concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: A low nanomolar IC50 value would indicate potent inhibition of Kinase X.

Cellular Target Engagement Assay

This protocol confirms that the chemical probe can enter cells and bind to Kinase X.

Principle: A cellular thermal shift assay (CETSA) is employed to measure the thermal stabilization of Kinase X upon probe binding.

Materials:

  • Cancer cell line overexpressing Kinase X

  • 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents (antibodies against Kinase X and a loading control)

Procedure:

  • Culture the cells to ~80% confluency.

  • Treat the cells with the chemical probe at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension from each treatment group into several aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Collect the supernatants and analyze the levels of soluble Kinase X by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Kinase X against the temperature for each treatment group.

  • The shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.

Data Interpretation: A dose-dependent increase in the thermal stability of Kinase X in probe-treated cells confirms intracellular target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells expressing Kinase X Treatment Treat with Probe or DMSO Cells->Treatment Harvest Harvest and resuspend cells Treatment->Harvest Heat Heat aliquots at various temperatures Harvest->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse WesternBlot Analyze soluble Kinase X by Western Blot Lyse->WesternBlot DataAnalysis Plot thermal shift and determine Tm WesternBlot->DataAnalysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Proliferation Assay

This protocol assesses the phenotypic effect of Kinase X inhibition on cancer cell viability.

Principle: A colorimetric assay (e.g., MTT or WST-1) is used to measure the metabolic activity of the cells, which correlates with cell number.

Materials:

  • Cancer cell line overexpressing Kinase X

  • 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

  • Complete cell culture medium

  • MTT or WST-1 reagent

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the chemical probe (e.g., from 10 nM to 100 µM) or DMSO control.

  • Incubate the cells for 72 hours.

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent cell viability relative to the DMSO control.

  • Plot the percent viability against the logarithm of the probe concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation: A potent GI50 value that correlates with the IC50 and cellular target engagement data provides strong evidence that the observed anti-proliferative effect is due to the inhibition of Kinase X.

Self-Validating System: The Importance of Controls

To ensure the trustworthiness of the experimental results, a negative control compound should be used alongside the active probe.[7] A suitable negative control would be a structurally similar analog of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole that is inactive against Kinase X in the in vitro assay. This inactive analog should be tested in the cellular assays to confirm that the observed cellular phenotype is a direct result of Kinase X inhibition and not due to off-target effects or compound toxicity.

Conclusion

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is a promising chemical probe for the investigation of Kinase X biology. The protocols outlined in these application notes provide a robust framework for its characterization, from initial biochemical potency determination to cellular target engagement and phenotypic assessment. By following these guidelines and employing appropriate controls, researchers can confidently use this probe to elucidate the role of Kinase X in health and disease.

References

  • Oriental Journal of Chemistry.
  • PMC. Current status of pyrazole and its biological activities.
  • RSC Publishing.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • PubMed.
  • Alto Predict. Best Practices for Chemical Probes.
  • MDPI.
  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
  • AACR Journals. Which Small Molecule?
  • Drug Hunter.
  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

Sources

Application

Application Note: Experimental Design for the Evaluation of Pyrazole-Based Kinase Inhibitors

Abstract & Strategic Rationale The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Crizotini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA). Its planar, electron-rich structure allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, the ubiquity of the pyrazole scaffold presents a dual challenge: selectivity (avoiding off-target kinase inhibition) and residence time (ensuring durable target suppression). Standard IC50 values are often insufficient predictors of in vivo efficacy.

This guide moves beyond basic screening. It details an experimental pipeline designed to validate pyrazole-based hits not just by potency, but by binding kinetics (


)  and physicochemical robustness .
Experimental Workflow Overview

Workflow Start Pyrazole Library (Scaffold Design) Step1 Biochemical Kinetics (TR-FRET / Residence Time) Start->Step1 Hit ID Step2 Cellular Engagement (Phospho-Western / NanoBRET) Step1->Step2 < 10nM IC50 Slow k_off Step3 ADME Profiling (Kinetic Solubility) Step2->Step3 Potent in Cells Decision Lead Candidate Selection Step3->Decision Soluble >50µM

Figure 1: Integrated workflow for pyrazole inhibitor evaluation. The critical filter is the kinetic assessment (Step 1) prior to cellular validation.

Protocol 1: Biochemical Binding Kinetics (Residence Time)

Rationale: Many pyrazole inhibitors (e.g., Type II inhibitors) exhibit slow binding kinetics. A simple end-point IC50 assay performed at equilibrium may underestimate the potency of a slow-binding compound. Furthermore, Drug-Target Residence Time (


) is a superior predictor of in vivo efficacy than affinity (

).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay.

Materials
  • Kinase: Recombinant human kinase (e.g., JAK2), biotinylated if necessary or tagged (GST/His).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose

    
     matched to the kinase).
    
  • Antibody: Europium (Eu)-labeled anti-tag antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol
  • Tracer Optimization (Pre-step): Determine the

    
     of the tracer for your specific kinase. Use a tracer concentration equal to its 
    
    
    
    in the competition assay to ensure the IC50 approximates the
    
    
    .
  • Compound Preparation:

    • Prepare a 10-point dose-response of the pyrazole derivative in 100% DMSO (start at 10 µM, 3-fold dilution).

    • Dilute 1:100 into Kinase Buffer (Final DMSO = 1%).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of diluted Compound.[1]

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Add 5 µL of Tracer (2x concentration).

  • Kinetic Incubation (The Critical Step):

    • Standard IC50: Incubate for 60 minutes.

    • Residence Time Estimation: Measure fluorescence ratio (665 nm / 615 nm) at multiple time points: 0, 15, 30, 60, 120, and 240 minutes .

  • Data Analysis:

    • Plot signal vs. time for the IC50 concentration.

    • If the IC50 shifts to a lower value over time (left-shift), the compound is a slow-binder .

    • Use the Motulsky-Mahan equation to calculate

      
       and 
      
      
      
      .[2]
Quality Control & Self-Validation
ParameterAcceptance CriterionTroubleshooting
Z-Factor > 0.5If < 0.5, increase antibody/kinase concentration or check tracer stability.
Reference Staurosporine or RuxolitinibMust fall within 3x of historical IC50.
DMSO Tolerance Signal stable at 1-2% DMSOPyrazoles are lipophilic; ensure no precipitation in the well.

Protocol 2: Cellular Target Engagement (JAK-STAT Pathway)

Rationale: Biochemical potency must translate to intracellular efficacy. For pyrazoles targeting the JAK family (a common target), the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription) is the direct biomarker of target engagement.

Pathway Visualization

JAK_STAT Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK1/2 Kinase (Target) Receptor->JAK Activates STAT STAT3 (Monomer) JAK->STAT Phosphorylates (Y705) Inhibitor Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. Pyrazole inhibitors compete with ATP at the JAK active site, preventing STAT phosphorylation.

Method: Western Blot for p-STAT3 (Tyr705)
  • Cell Seeding: Seed SET-2 or HEL cells (JAK2V617F dependent lines) at

    
     cells/mL in 6-well plates.
    
  • Starvation: Incubate in serum-free media for 4 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat with Pyrazole Inhibitor (0.1, 1, 10 µM) for 1 hour .

    • Stimulation (Optional): If using non-constitutive lines, stimulate with IL-6 (10 ng/mL) for the last 15 minutes of treatment.

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Ab: Anti-pSTAT3 (Tyr705) (1:1000).

    • Control Ab: Anti-Total STAT3 and Anti-GAPDH.

  • Validation:

    • Success: Dose-dependent reduction of p-STAT3 signal without loss of Total STAT3.

    • Artifact Check: If Total STAT3 decreases, the compound may be cytotoxic or inducing degradation (PROTAC effect), not just inhibition.

Protocol 3: Kinetic Solubility (ADME Optimization)

Rationale: Pyrazole rings are planar and aromatic. While they participate in stacking interactions, naked pyrazoles can suffer from poor aqueous solubility, leading to false negatives in cellular assays (precipitation in media). Kinetic solubility mimics the screening environment (DMSO stock into buffer).[3]

Method: Nephelometry or UV-Vis Filtration
  • Preparation: Start with a 10 mM stock of the pyrazole compound in DMSO.

  • Dilution Series:

    • Prepare aqueous buffer (PBS, pH 7.4).

    • Spike DMSO stock into PBS to achieve final concentrations of 1, 10, 50, 100, and 200 µM.

    • Final DMSO concentration must be constant (e.g., 1%) across all points to isolate solute effects.

  • Incubation: Shake at room temperature for 90 minutes.

  • Readout (Filter Plate Method):

    • Transfer to a MultiScreen Solubility Filter Plate (0.4 µm).

    • Vacuum filter into a clean receiver plate.

    • Measure UV absorbance (280nm or

      
      ) of the filtrate.
      
  • Calculation:

    
    
    
Data Interpretation Table
Solubility (µM)ClassificationAction Item
< 10 µM LowHigh risk. Modify scaffold (add solubilizing groups like morpholine or piperazine).
10 - 60 µM ModerateAcceptable for early hits. Monitor precipitation in cell media.
> 60 µM HighIdeal for lead candidates.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Link

  • FDA Label. JAKAFI (ruxolitinib) tablets, for oral use.[4] U.S. Food and Drug Administration.[4] Link

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. Link

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility assays for high-throughput screening. Current Protocols in Pharmacology. Link

Sources

Method

Application Note: A Generalizable Protocol for the Synthesis of 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Derivatives for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole derivatives, a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole derivatives, a molecular scaffold of significant interest in medicinal chemistry. Pyrazole-containing molecules exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] This protocol details a robust and adaptable synthetic route, designed to facilitate the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. We will cover the strategic rationale behind the synthetic design, provide step-by-step experimental procedures, and outline key validation checkpoints. The methodology is structured to allow for systematic modification at multiple points within the molecule, enabling a thorough exploration of the chemical space to optimize biological activity.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] It is considered a "privileged scaffold" in drug discovery due to its metabolic stability, synthetic accessibility, and its ability to act as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding.[8][9] The presence of this core in numerous approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its therapeutic potential.[1][6][7]

The target scaffold, 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole, combines three key structural motifs:

  • A 1,4-disubstituted pyrazole core , which provides a stable and synthetically versatile platform.

  • An N-ethyl group , which can influence lipophilicity and metabolic stability.

  • A pyrrolidin-3-yloxy-methyl side chain , which introduces a flexible, polar, and chiral center capable of forming critical hydrogen bonds with biological targets. The pyrrolidine ring is a common feature in bioactive molecules, often improving solubility and pharmacokinetic properties.

This guide presents a convergent synthetic strategy, enabling the creation of analogs for rigorous SAR studies aimed at discovering novel therapeutic agents.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthesis requires careful planning. Our strategy is to build the molecule by first constructing the core pyrazole ring, functionalizing it at the C4 position, and finally coupling it with the pyrrolidine moiety. This approach allows for late-stage diversification, which is ideal for SAR studies.

Retrosynthetic Logic: The target molecule (I) can be disconnected at the ether linkage, leading back to two key fragments: the functionalized pyrazole core, 4-(chloromethyl)-1-ethyl-1H-pyrazole (III) , and a protected pyrrolidin-3-ol (IV) . The pyrazole core (III) can be derived from the corresponding alcohol (V) , which in turn comes from the reduction of a pyrazole-4-carboxylate ester (VI) . This ester is accessible through a classical Knorr-type pyrazole synthesis from ethylhydrazine and a suitable 1,3-dicarbonyl equivalent.

G I Target Molecule (I) 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole II Key Fragments I->II Williamson Ether Synthesis Disconnection III 4-(Chloromethyl)-1-ethyl-1H-pyrazole (III) II->III IV N-Boc-pyrrolidin-3-ol (IV) II->IV V (1-Ethyl-1H-pyrazol-4-yl)methanol (V) III->V Halogenation VI Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate (VI) V->VI Reduction VII Starting Materials VI->VII Knorr Pyrazole Synthesis

Caption: Retrosynthetic analysis of the target pyrazole derivative.

Forward Synthetic Strategy:

  • Pyrazole Core Formation: Cyclocondensation of ethylhydrazine with a derivative of ethyl acetoacetate to form the ethyl 1-ethyl-1H-pyrazole-4-carboxylate ring system.[1][10]

  • C4-Handle Installation: Reduction of the C4-ester to a primary alcohol, providing a reactive handle for further modification.

  • Activation: Conversion of the C4-hydroxymethyl group to a more reactive chloromethyl group.

  • Fragment Coupling: A Williamson ether synthesis between the C4-chloromethyl pyrazole and N-Boc-pyrrolidin-3-ol.

  • Deprotection: Removal of the Boc protecting group to yield the final amine, which can be isolated as a salt for improved stability and solubility.

Detailed Synthetic Protocols

Disclaimer: These protocols involve potentially hazardous chemicals. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

This step utilizes a well-established cyclocondensation reaction to form the pyrazole core.[1][11]

  • Materials:

    • Ethyl 2-formyl-3-oxobutanoate (1 equiv.)

    • Ethylhydrazine oxalate (1.1 equiv.)

    • Triethylamine (2.5 equiv.)

    • Ethanol (EtOH)

  • Procedure:

    • To a stirred suspension of ethylhydrazine oxalate (1.1 equiv.) in absolute ethanol (approx. 0.2 M), add triethylamine (2.5 equiv.) and stir for 15 minutes at room temperature.

    • Add a solution of ethyl 2-formyl-3-oxobutanoate (1 equiv.) in ethanol dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexanes]. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Work-up: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the title compound as a clear oil.

Protocol 3.2: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol

This step involves the reduction of the ester at the C4 position to a primary alcohol.

  • Materials:

    • Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equiv.)

    • Lithium aluminum hydride (LiAlH₄, 1.5 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (approx. 0.3 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equiv.) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor by TLC [Mobile Phase: 50% Ethyl Acetate in Hexanes] until the starting material is consumed.

    • Work-up (Fieser method): Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the title compound, which is often pure enough for the next step without further purification.

Protocol 3.3: Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole

This protocol activates the alcohol for the subsequent nucleophilic substitution.

  • Materials:

    • (1-Ethyl-1H-pyrazol-4-yl)methanol (1 equiv.)

    • Thionyl chloride (SOCl₂, 1.2 equiv.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1 equiv.) in anhydrous DCM (approx. 0.4 M) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 equiv.) dropwise. Gas evolution (HCl, SO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor by TLC [Mobile Phase: 30% Ethyl Acetate in Hexanes].

    • Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess SOCl₂.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude chloride is typically used immediately in the next step without purification due to its potential instability.

Protocol 3.4: Williamson Ether Synthesis and Deprotection

This is the key fragment coupling step, followed by the final deprotection.

  • Materials:

    • Crude 4-(chloromethyl)-1-ethyl-1H-pyrazole (1 equiv.)

    • (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.1 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

    • Anhydrous Dimethylformamide (DMF)

    • 4 M HCl in 1,4-Dioxane

  • Procedure (Coupling):

    • To a solution of 1-Boc-3-hydroxypyrrolidine (1.1 equiv.) in anhydrous DMF (approx. 0.3 M) at 0 °C under nitrogen, add NaH (1.2 equiv.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of crude 4-(chloromethyl)-1-ethyl-1H-pyrazole (1 equiv.) in a small amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor by LC-MS for the formation of the desired coupled product.

    • Work-up: Quench the reaction by the slow addition of water. Dilute with more water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude intermediate by flash column chromatography (gradient elution, 20-60% ethyl acetate in hexanes).

  • Procedure (Deprotection):

    • Dissolve the purified Boc-protected intermediate in a minimal amount of methanol.

    • Add 4 M HCl in 1,4-dioxane (5-10 equiv.) and stir at room temperature for 1-3 hours.

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product as its hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final target compound.

Protocol Validation and Causality

Trustworthiness through Self-Validation: Each step of this synthesis is designed to be self-validating.

  • Reaction Monitoring: TLC is a crucial tool for tracking the consumption of starting materials and the formation of products. For more complex mixtures or for confirmation, LC-MS provides both retention time and mass data, confirming the presence of the desired intermediate.

  • Intermediate Characterization: Before proceeding to the next step, it is highly recommended to characterize each purified intermediate by ¹H NMR and Mass Spectrometry. This ensures that the correct material is being carried forward, preventing downstream failures and saving significant time and resources. For example, the successful reduction in Protocol 3.2 can be confirmed by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a new singlet for the CH₂OH protons in the ¹H NMR spectrum.

Expertise & Causality Behind Experimental Choices:

  • Choice of Base (Protocol 3.4): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol of the pyrrolidinol without competing in the subsequent Sₙ2 reaction. This ensures the formation of the desired ether linkage.

  • Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is used to protect the pyrrolidine nitrogen. This is critical because a free secondary amine would be nucleophilic and could compete with the alcohol, leading to undesired N-alkylation side products. The Boc group is robust enough to survive the reaction conditions but is easily removed under acidic conditions (e.g., HCl in dioxane) that do not affect the pyrazole core.

  • Choice of Solvent (Protocol 3.4): DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the sodium cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thereby accelerating the rate of the desired ether formation.

Application in Structure-Activity Relationship (SAR) Studies

The described synthetic route is highly amenable to the creation of an analog library for SAR studies. Modifications can be systematically introduced at several key positions.

G cluster_0 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Core Core [Pyrazole Ring]-CH2-O-[Pyrrolidine Ring] R1 R1 (N1-substituent) Core->R1 R2 R2 (Pyrazole C3/C5) Core->R2 R3 R3 (Pyrrolidine Ring) Core->R3 Linker Linker Modification (e.g., -O-CH2-) Core->Linker

Caption: Key diversification points for SAR studies.

Table 1: Proposed Analogs for SAR Exploration

Position of VariationProposed ModificationSynthetic Rationale
R1 (N1-substituent) Methyl, Propyl, Isopropyl, Cyclopropylmethyl, BenzylUse the corresponding substituted hydrazine (e.g., methylhydrazine, benzylhydrazine) in Protocol 3.1.
R2 (Pyrazole C3/C5) H, Methyl, CF₃, PhenylModify the 1,3-dicarbonyl starting material in Protocol 3.1. For example, use ethyl benzoylacetate for a C5-phenyl group.
R3 (Pyrrolidine Ring) Different stereochemistry, fluoro-substituents, gem-dimethyl groupsStart with a commercially available or synthesized substituted pyrrolidin-3-ol in Protocol 3.4.
Linker Thioether (-S-), longer chain (-O-CH₂CH₂-)For a thioether, convert the C4-alcohol to a thiol. For a longer chain, use (1-ethyl-1H-pyrazol-4-yl)ethanol as the starting material.

Summary of Expected Data

The following table provides representative data for the synthesis of the parent compound, (S)-1-ethyl-4-((pyrrolidin-3-yloxy)methyl)-1H-pyrazole hydrochloride.

Table 2: Summary of Reaction Yields and Product Purity

StepProductTypical YieldPurity (by LC-MS)
3.1Ethyl 1-ethyl-1H-pyrazole-4-carboxylate75-85%>98%
3.2(1-Ethyl-1H-pyrazol-4-yl)methanol88-95%>97%
3.34-(Chloromethyl)-1-ethyl-1H-pyrazoleCrudeN/A (used directly)
3.4(S)-Boc-3-((1-ethyl-1H-pyrazol-4-yl)methoxy)pyrrolidine60-70% (over 2 steps)>98%
3.4(S)-1-Ethyl-4-((pyrrolidin-3-yloxy)methyl)-1H-pyrazole HCl90-98%>99%

Conclusion

This application note provides a validated, step-by-step protocol for the synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole derivatives. The strategic design of the route, centered on a late-stage Williamson ether synthesis, offers high flexibility for generating a wide range of analogs. By explaining the causality behind key experimental choices and embedding self-validation checkpoints, this guide serves as a reliable resource for medicinal chemists and researchers aiming to explore the therapeutic potential of this promising chemical scaffold through systematic SAR studies.

References

  • Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. [Link]

  • Zareef, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(6), 996-1025. [Link]

  • Abdellatif, K. R. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Abdel-Aziz, M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Kumar, A., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Bioorganic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Rani, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]

  • Venkatesh, P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • ResearchGate. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). [Link]

  • ResearchGate. (n.d.). Synthetic routes for pyrazoles 130 and 132. [Link]

  • Suen, Y. F., et al. (2005). A novel route to fully substituted 1H-pyrazoles. The Journal of Organic Chemistry, 70(21), 8468-8471. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. [Link]

  • Ibarra-Gallardo, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 779-817. [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Sharma, V., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Catalysts, 12(10), 1185. [Link]

  • Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • ResearchGate. (2025). Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment. [Link]

  • Wang, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common issues in 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to diagnose and resolve common experimental challenges.

Synthetic Strategy Overview

The synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is typically achieved through a convergent synthesis. This involves the preparation of two key intermediates: an electrophilic 1-ethyl-4-(halomethyl)-1H-pyrazole and a nucleophilic pyrrolidin-3-ol. These intermediates are then coupled via a Williamson ether synthesis. The following diagram outlines the general synthetic logic.

G cluster_pyrazole Pyrazole Core Synthesis cluster_pyrrolidine Pyrrolidine Nucleophile Prep cluster_coupling Coupling & Final Product P1 1-Ethyl-4-formyl-1H-pyrazole P2 1-Ethyl-4-(hydroxymethyl)-1H-pyrazole P1->P2 Reduction (e.g., NaBH4) P3 1-Ethyl-4-(chloromethyl)-1H-pyrazole (or other activated species) P2->P3 Activation (e.g., SOCl2, TsCl) FP 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole P3->FP Williamson Ether Synthesis (SN2 Reaction) Y1 Pyrrolidin-3-ol Y2 Pyrrolidin-3-olate Y1->Y2 Deprotonation (e.g., NaH) Y2->FP

Caption: General convergent synthetic pathway for the target molecule.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address issues that may arise during synthesis.

Section 1: Synthesis of the Pyrazole Electrophile

Question: My yield for the reduction of 1-ethyl-4-formyl-1H-pyrazole to the corresponding alcohol is low. What's going wrong?

Answer: Low yields in the reduction of pyrazole-4-carbaldehydes are typically due to either incomplete reaction or over-reduction.

  • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this transformation. However, its reactivity can be sluggish if the solvent is not appropriate (e.g., aprotic and non-polar). Incomplete reactions leave starting material behind. Conversely, while unlikely with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LAH) could potentially interact with the pyrazole ring system, leading to undesired byproducts.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the reaction is run in a protic solvent like methanol or ethanol. These solvents activate the borohydride, increasing the rate of hydride delivery.

    • Temperature Control: The reaction is typically run at 0 °C to room temperature. Running it at elevated temperatures is unnecessary and may promote side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small, additional portion of NaBH₄ can be added.

    • Work-up: A careful aqueous work-up is required to quench excess NaBH₄ and hydrolyze the borate-ester intermediate. Ensure the pH is adjusted appropriately to protonate the resulting alkoxide.

Question: The conversion of 1-ethyl-4-(hydroxymethyl)-1H-pyrazole to the chloromethyl or tosyloxymethyl derivative is inefficient and produces a complex mixture.

Answer: Activating the primary alcohol is a critical step that can be prone to side reactions if not controlled. The primary issues are often related to the reagent choice and reaction conditions.

  • Causality:

    • Using Thionyl Chloride (SOCl₂): This is a common method for converting alcohols to chlorides. However, the reaction generates HCl as a byproduct, which can protonate the nitrogen atoms of the pyrazole ring. This can lead to the formation of hydrochloride salts, which may complicate the reaction and subsequent work-up. The reaction can also be highly exothermic.

    • Using Tosyl Chloride (TsCl): This is often a cleaner method, forming a tosylate which is an excellent leaving group. The reaction requires a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl produced. If the base is not present in sufficient quantity or is too weak, the reaction will be slow and incomplete.

  • Recommended Protocol (Tosylation):

    • Dissolve 1-ethyl-4-(hydroxymethyl)-1H-pyrazole in dichloromethane (DCM) or pyridine (which can act as both solvent and base).

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature does not rise significantly.

    • Add triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst if needed.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting alcohol is consumed.

    • Perform an aqueous work-up to remove the base and its salt, followed by extraction and purification.

ParameterThionyl Chloride (SOCl₂)Tosyl Chloride (TsCl)
Product 1-Ethyl-4-(chloromethyl)-1H-pyrazole1-Ethyl-4-(tosyloxymethyl)-1H-pyrazole
Byproduct HCl, SO₂HCl (scavenged by base)
Common Issues Exothermic, salt formation, potential for ring-related side reactions.Requires careful control of base, potential for purification issues from tosyl-related impurities.
Recommendation Use with caution, often with a non-nucleophilic base.Generally cleaner and more controlled. Preferred method.
Section 2: The Critical Williamson Ether Synthesis

This coupling step is the most frequent source of difficulty in the synthesis.

Question: I am seeing very low or no yield of my final product, 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole. What are the primary causes?

Answer: Failure in this SN2 reaction is a classic problem with multiple potential causes. The Williamson ether synthesis is a competition between substitution (SN2) and elimination (E2).[1][2] Success hinges on optimizing conditions to favor the desired SN2 pathway.

G Pyrrolidinolate Pyrrolidin-3-olate (Nucleophile/Base) SN2_Product Desired Ether Product (SN2 Pathway) Pyrrolidinolate->SN2_Product O-Alkylation (Backside Attack on C) E2_Product Elimination Byproduct (E2 Pathway) Pyrrolidinolate->E2_Product Acts as Base (Abstracts β-proton) N_Alkylation N-Alkylation Byproduct (Side Reaction) Pyrrolidinolate->N_Alkylation N-Alkylation (Attack from Pyrrolidine N) Pyrazole_LG 1-Ethyl-4-(R-methyl)-1H-pyrazole (Electrophile, R=Cl, OTs) Pyrazole_LG->SN2_Product Pyrazole_LG->E2_Product Pyrazole_LG->N_Alkylation

Caption: Competing reaction pathways in the Williamson ether synthesis step.

  • Causality & Troubleshooting:

    • Inefficient Deprotonation of Pyrrolidin-3-ol: The nucleophile must be the alkoxide, not the alcohol.[3]

      • Problem: Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the active nucleophile.

      • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the formation of the alkoxide. The reaction should be performed in an anhydrous polar aprotic solvent like DMF or THF.[4][5]

    • Competition from E2 Elimination: The alkoxide is a strong base and can promote elimination, especially if the electrophile is sterically hindered.[2][6]

      • Problem: While the pyrazole electrophile is on a primary carbon, which disfavors elimination, high reaction temperatures can still promote the E2 pathway.

      • Solution: Keep the reaction temperature as low as reasonably possible while still allowing the SN2 reaction to proceed. Start at room temperature and only gently heat if necessary, monitoring by TLC.

    • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

      • Problem: A chloride (-Cl) is a decent leaving group, but a tosylate (-OTs) is far superior. If you are using the chloromethyl intermediate and getting low yields, the reaction may simply be too slow.

      • Solution: Synthesize and use the 1-ethyl-4-(tosyloxymethyl)-1H-pyrazole intermediate. The tosylate is a much more stable anion and will depart more readily, accelerating the desired SN2 reaction.[2]

    • Side Reaction: N-Alkylation of Pyrrolidine: The secondary amine on the pyrrolidine ring is also a nucleophile and can compete with the alkoxide, leading to N-alkylation.

      • Problem: The pyrazole electrophile reacts with the pyrrolidine nitrogen instead of the oxygen, leading to a quaternary ammonium salt byproduct.

      • Solution: This is a strong argument for using a protecting group on the pyrrolidine nitrogen. A tert-butyloxycarbonyl (Boc) group is ideal. It is sterically bulky, electronically deactivating, and can be easily removed under acidic conditions after the ether has been formed.[7][8]

Question: Should I use a protecting group for the pyrrolidine nitrogen?

Answer: Yes, it is highly recommended. While the synthesis may work without one, using a protecting group provides a more robust and cleaner reaction, ultimately leading to higher yields and simpler purification.

  • Rationale:

    • Prevents N-Alkylation: As discussed above, this is the most significant benefit. It directs the reaction to the desired oxygen nucleophile.

    • Improves Solubility: Boc-protected intermediates are often more soluble in common organic solvents used for purification (e.g., ethyl acetate/hexanes for column chromatography).

    • Simplifies Purification: By eliminating a major byproduct, the final purification of the protected ether is much more straightforward. The deprotection step is typically high-yielding and clean.

  • Recommended Workflow:

    • Protect commercially available 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-hydroxypyrrolidine.

    • Perform the Williamson ether synthesis as described above using the N-Boc-3-hydroxypyrrolidine.

    • Purify the resulting N-Boc protected final product.

    • Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.

Section 3: Purification and Characterization

Question: I'm having difficulty purifying the final product by column chromatography.

Answer: Purification challenges often stem from the polar nature of the final product, especially with the free secondary amine.

  • Causality: The free amine can interact strongly with the silica gel, leading to streaking and poor separation. If starting materials are close in polarity, co-elution is also a major issue.

  • Troubleshooting Steps:

    • Use a Protected Intermediate: As mentioned, purifying the Boc-protected intermediate is significantly easier as it is less polar and will behave more predictably on a silica gel column.

    • Modify the Mobile Phase: If purifying the final, deprotected amine, add a small amount of a basic modifier to the eluent. 1-2% triethylamine or ammonia in methanol/DCM can help to "deactivate" the silica and improve peak shape.

    • Alternative Purification: If chromatography fails, consider purification via acid-base extraction or crystallization of a salt (e.g., the hydrochloride or tartrate salt).[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxypyrrolidine
  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate if using an aqueous system.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which is often pure enough for the next step.

Protocol 2: Recommended Williamson Ether Synthesis (Protected Route)
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask.

  • Cool the suspension to 0 °C and slowly add a solution of N-Boc-3-hydroxypyrrolidine (1.1 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Add a solution of 1-ethyl-4-(tosyloxymethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 12-24 hours, or with gentle heating (50-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected final product.

Protocol 3: Boc Deprotection
  • Dissolve the purified N-Boc protected product in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product, 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole.

References

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • Chahal, M., et al. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Retrieved from [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2018, March 15). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Der Pharmacia Lettre. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from [Link]

  • Molecules. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 1-benzyl-1H-pyrazole-4-carboxylate - Exposure: Exposure Predictions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Optimization

Introduction Welcome to the Pyrazole Synthesis Technical Support Hub. Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrazole Synthesis Technical Support Hub. Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil. However, their synthesis—particularly via the classic Knorr condensation—is often plagued by regioselectivity issues (formation of 1,3- vs. 1,5-isomers) and annular tautomerism , which complicates NMR characterization.[1]

This guide moves beyond standard textbook procedures to address the specific "pain points" encountered in the lab. It provides optimized protocols, decision-making frameworks, and troubleshooting workflows based on recent literature and field application data.[1]

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Core Problem

The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine theoretically yields two regioisomers. Controlling this ratio is the single most common support ticket we receive.

Mechanism & Decision Logic

Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]

Key Rule:

  • Electronic Control: In neutral/acidic media, the most nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: Bulky groups on the hydrazine or diketone will dictate the outcome by hindering specific attack vectors.[1][2]

Visual Guide: Regioselectivity Decision Tree

Use the following logic flow to select your reaction conditions.

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Diketone + Hydrazine Condition Primary Constraint? Start->Condition Steric Steric Bulk Present (e.g., t-Butyl, Mesityl) Condition->Steric Electronic Electronic Bias Only (e.g., CF3 vs CH3) Condition->Electronic Result15 Major Product: 1,5-Isomer Steric->Result15 Sterics dominate (Bulky group avoids adjacent N-substituent) Solvent Solvent Selection Electronic->Solvent Protic Protic Solvent (EtOH/AcOH) Stabilizes charged intermediates Solvent->Protic Standard Fluorinated Fluorinated Solvent (HFIP) H-bond donor, activates carbonyl Solvent->Fluorinated High Selectivity Result13 Major Product: 1,3-Isomer Protic->Result13 Mixed/Low Selectivity Fluorinated->Result13 Enhanced Selectivity (via specific solvation)

Figure 1: Decision matrix for selecting reaction conditions to maximize regioselectivity.

Troubleshooting & FAQs

Q: I am getting a 50:50 mixture of isomers. How do I shift the ratio? A: Switch the solvent to Hexafluoroisopropanol (HFIP) .

  • Why: HFIP is a strong hydrogen-bond donor (high ionizing power).[1] It selectively activates the "harder" carbonyl (usually the acyl group) through H-bonding, directing the initial attack of the hydrazine more effectively than ethanol or acetic acid.[1]

  • Reference: Molecules 2021, 26(9), 2689.

Q: My 1,3-diketone is unstable. Is there an alternative? A: Yes. Use alkynones (propargyl ketones) or


-enaminones .[1]
  • Why: These are "masked" 1,3-dicarbonyl equivalents.[1] Alkynones react via Michael addition followed by cyclization, often providing superior regiocontrol because the initial attack is strictly limited to the

    
    -carbon.[1]
    

Module 2: Catalysis & Green Optimization

The Core Problem

Standard protocols often require refluxing in acetic acid or ethanol for hours, leading to thermal decomposition or difficult workups. Modern catalysis allows for milder conditions.

Optimized Protocol: Lewis Acid Catalyzed Synthesis

This method uses Indium(III) Chloride (


) or Iodine (

) to drive the reaction at room temperature with high yields.[1]

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)[1]

  • Hydrazine derivative (1.0 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (10 mol%)[1]
  • Solvent: Water or Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve the 1,3-dicarbonyl in water (or EtOH).[1]

  • Catalyst Addition: Add 10 mol% molecular Iodine (

    
    ). The solution may turn brown.
    
  • Addition: Add the hydrazine dropwise at Room Temperature (RT).

  • Monitoring: Stir for 10–30 minutes. Monitor via TLC (Reaction is typically fast).

  • Quench: If using

    
    , wash the organic extract with dilute 
    
    
    
    (sodium thiosulfate) to remove iodine traces.
  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Comparative Data: Catalyst Efficiency

Data summarized from recent green chemistry applications.

CatalystSolventTemp (°C)Time (min)Yield (%)Notes
None EtOHReflux120-24065-75Baseline method.[1] Slow.
AcOH AcOHReflux60-18070-80Harsh workup required.[1]


RT10-30 90-96 Green, fast, easy workup.[1]


RT20-4588-94Excellent for sensitive substrates.[1]


RT15-3090-95Acts as Lewis Acid.[1]

Module 3: Characterization (The Tautomerism Trap)

The Core Problem

Users often report "missing signals" or "broad blobs" in their proton NMR spectra, leading them to believe their synthesis failed. This is usually due to annular tautomerism .[3]

Understanding the Phenomenon

In


-unsubstituted pyrazoles, the proton on the nitrogen rapidly hops between N1 and N2.[1]
  • Fast Exchange: On the NMR timescale, you see an average signal (broad or coalesced).[3]

  • Slow Exchange: You see distinct signals for both tautomers.[3][4]

Tautomerism T1 Tautomer A (NH at pos 1) T2 Tautomer B (NH at pos 2) T1->T2 Proton Shift (Fast in CDCl3)

Figure 2: Annular tautomerism equilibrium responsible for signal broadening.

Troubleshooting & FAQs

Q: My NMR peaks are broad and undefined. Is my product impure? A: Likely not. It is tautomerism.[3][5][6]

  • Solution 1 (Solvent): Switch from

    
     to 
    
    
    
    . DMSO forms strong hydrogen bonds with the NH proton, slowing down the exchange rate and often sharpening the signals.
  • Solution 2 (Temperature): Run a Variable Temperature (VT) NMR . Lowering the temperature (e.g., to -40°C) will freeze the tautomers, revealing distinct sharp peaks for each species.[1]

Q: How do I distinguish between the 1,3- and 1,5-isomers using NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • 1,5-Isomer: You will see a spatial correlation (cross-peak) between the N-Substituent protons (e.g., Phenyl ring) and the substituent at position 5 (e.g., Methyl group).[1]

  • 1,3-Isomer: The N-Substituent is far from the substituent at position 3; no strong NOE will be observed between them.[1]

References

  • Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link[1]

  • Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of pyrazoles. Organic Preparations and Procedures International, 43(5), 377-421.[1] Link[1]

  • Karimi-Jaberi, Z., & Pooladian, B. (2012).[1] Indium(III) chloride catalyzed synthesis of pyrazoles in water. Chinese Chemical Letters, 23(7), 781-784.[1] Link

  • Konwar, D., et al. (2019). An unexplored Lewis acidic catalytic system for synthesis of pyrazole... Journal of Heterocyclic Chemistry. Link[1]

  • Alkorta, I., & Elguero, J. (2021). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide. Molecules, 26(9), 2689. Link

  • Li, X., et al. (2014).[8] Green synthesis of pyrazoles using water as a solvent. Green Chemistry Letters and Reviews, 7(1), 1-6.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs due to its versatile biological activities.[1][2][3][4][5] However, the flexibility of the pyrazole structure can also lead to off-target interactions, presenting a significant challenge in drug discovery and development.[1] Preclinical toxicities arising from such off-target effects are a primary reason for drug attrition.[6]

This guide is designed to provide you with in-depth technical guidance and practical, field-proven insights to anticipate, identify, and mitigate off-target effects of your pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrazole compounds?

A1: Pyrazole-containing molecules, particularly kinase inhibitors, can exhibit a range of off-target activities due to the conserved nature of ATP-binding sites across the kinome.[7] Common off-target effects can manifest as:

  • Unanticipated phenotypic changes: You might observe cellular effects that are inconsistent with the known function of the intended target.

  • Cytotoxicity at effective concentrations: Significant cell death occurring at concentrations required for on-target activity can be a red flag for off-target liabilities.

  • Activation of paradoxical signaling pathways: Inhibition of a target kinase can sometimes lead to the unexpected activation of other pathways through complex cellular feedback mechanisms and retroactivity.[8][9]

Q2: At what stage of my research should I start thinking about off-target effects?

A2: It is crucial to consider potential off-target effects as early as possible in the drug discovery process, ideally during the hit-to-lead and lead optimization stages.[10][11] Early identification of off-target liabilities allows for the strategic chemical modification of your compound to improve its selectivity and safety profile, ultimately saving significant time and resources.[10][12]

Q3: What are the key strategies to minimize off-target effects during experimental design?

A3: A proactive approach to experimental design can significantly reduce the risk of misleading results due to off-target activities. Key strategies include:

  • Dose-response analysis: Always perform a complete dose-response curve to identify the minimal effective concentration of your compound. This minimizes the engagement of lower-affinity off-targets.

  • Use of selective inhibitors: When available, utilize well-characterized inhibitors with known high selectivity for your target of interest as positive controls.

  • Inclusion of negative controls: A close chemical analog of your compound that is inactive against the intended target is an invaluable tool to differentiate on-target from off-target effects.

  • Cross-validation in multiple cell lines: Observing the same effect across different cell lines can help to confirm that the observed phenotype is not due to a cell line-specific off-target interaction.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If your experimental results suggest that your pyrazole compound may be exerting off-target effects, the following step-by-step guide will help you systematically investigate and address the issue.

Is the compound engaging the intended target in a cellular context?

Before investigating off-target interactions, it is essential to confirm that your compound is engaging its intended target within the complex environment of a living cell.

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the label-free assessment of target engagement in intact cells and even tissues.[13][14][15][16][17] The principle behind CETSA is that the binding of a ligand, such as your pyrazole compound, to its target protein increases the protein's thermal stability.[16]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Plate cells and allow to adhere B Treat cells with pyrazole compound or vehicle A->B C Harvest cells and resuspend in PBS B->C D Aliquot cell suspension and heat at different temperatures C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Separate soluble and precipitated proteins via centrifugation E->F G Collect supernatant (soluble fraction) F->G H Analyze target protein levels by Western Blot G->H I Quantify band intensity and plot against temperature H->I Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of the pyrazole compound C Add compound or vehicle to wells A->C B Dispense recombinant kinases and substrates into assay plates B->C D Initiate kinase reaction by adding ATP C->D E Incubate at a controlled temperature D->E F Add detection reagent to measure ADP production E->F G Read luminescence signal F->G H Calculate percent inhibition and determine IC50 values G->H

Sources

Optimization

overcoming resistance to pyrazole-based inhibitors

Welcome to the Kinase Inhibitor Optimization Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Kinase Inhibitor Optimization Hub .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in small-molecule pharmacodynamics and resistance profiling. If you are accessing this guide, you are likely facing a "potency cliff"—where a once-effective pyrazole-based lead (like Crizotinib, Avapritinib, or a proprietary analog) has lost single-digit nanomolar potency in your cell models.

This guide is not a textbook; it is a troubleshooting engine. We will dismantle the failure modes of the pyrazole scaffold, isolate whether your resistance is on-target (mutation-driven) or off-target (bypass signaling), and provide the protocols to validate your next move.

Module 1: Diagnostic Triage

"Is my inhibitor failing, or is the biology shifting?"

Before re-designing your molecule, you must phenotype the resistance. A shift in IC50 is a symptom, not a diagnosis.

The Resistance Decision Matrix

Use this workflow to categorize your resistant cell line.

DiagnosticTriage Start Observation: IC50 Shift > 10-fold Step1 Assay: Phospho-Western Blot (Target Kinase) Start->Step1 Result1 Target is Phosphorylated (Despite Drug) Step1->Result1 Drug fails to bind Result2 Target is NOT Phosphorylated (But cells survive) Step1->Result2 Drug binds, pathway irrelevant Diagnosis1 Mechanism: On-Target Resistance (Mutation/Amplification) Result1->Diagnosis1 Diagnosis2 Mechanism: Off-Target/Bypass (Parallel Pathway Activation) Result2->Diagnosis2 Action1 Action: Sanger Sequencing (Exons: Gatekeeper/Solvent Front) Diagnosis1->Action1 Action2 Action: Phospho-RTK Array (Screen for MET/EGFR/IGF1R) Diagnosis2->Action2

Module 2: The "Why" – Pyrazole Failure Modes

The pyrazole ring is a privileged scaffold because it mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region . However, this reliance on the hinge makes it vulnerable to specific structural mutations.

FAQ: Why did my pyrazole inhibitor lose potency?

Q1: My sequencing shows a "Gatekeeper" mutation (e.g., L1196M in ALK, T670I in KIT). Why does this kill pyrazole binding?

  • Technical Insight: The pyrazole core sits deep in the ATP-binding pocket. The "Gatekeeper" residue controls access to the hydrophobic back pocket.[1]

  • The Clash: Wild-type residues (Leucine/Threonine) are small. A mutation to Methionine or Isoleucine introduces a bulky side chain. Because pyrazoles are rigid ATP-mimetics, they cannot accommodate this steric bulk. The drug is physically pushed out, while the smaller, flexible ATP molecule can still bind.

  • Reference Case: Crizotinib resistance in ALK+ NSCLC via L1196M [1].[2][3]

Q2: I see a "Solvent Front" mutation (e.g., G1202R in ALK, G2032R in ROS1). The hinge is intact, so why the failure?

  • Technical Insight: Pyrazole inhibitors often have a "tail" moiety extending toward the solvent interface to improve solubility and specificity.

  • The Repulsion: The G1202R mutation replaces a small, neutral Glycine with a large, positively charged Arginine. If your pyrazole tail is positively charged (common for solubility), you get electrostatic repulsion . If it is bulky, you get a steric clash at the pocket entrance.

  • Reference Case: This is the primary failure mode for Crizotinib that necessitated the development of Lorlatinib [2].

Q3: The target is inhibited, but cells are growing. What is "Bypass Signaling"?

  • Technical Insight: The cell has re-wired. You blocked the Driver A (e.g., ALK), so the cell upregulated Driver B (e.g., MET or EGFR) to activate the same downstream effectors (MAPK/PI3K).

  • The Trap: Increasing the dose of your pyrazole won't work because the target is already silenced. You need a combination therapy.

Module 3: Chemical & Combinatorial Solutions

Once you identify the mechanism, apply these correction strategies.

Resistance TypeMutation ExampleThe Structural FixRecommended Strategy
Gatekeeper ALK L1196MKIT T670IScaffold Hopping / Type II Switch Switch to a Type II inhibitor (binds DFG-out inactive state) which utilizes a different pocket region, avoiding the gatekeeper clash.
Solvent Front ALK G1202RROS1 G2032RMacrocyclization "Wrap" the molecule into a macrocycle (like Lorlatinib). This constrains the inhibitor into a compact shape that fits under the bulky mutant residue and reduces the entropic penalty of binding [3].[4]
Bypass MET AmpEGFR ActivationN/A (Biological) Vertical Inhibition: Combine your pyrazole with a downstream MEK/ERK inhibitor.Horizontal Inhibition: Combine with a specific inhibitor for the bypass track (e.g., Osimertinib for EGFR).

Module 4: Experimental Protocols

Do not rely on IC50 alone. You must prove Target Engagement .

Protocol A: Cellular Thermal Shift Assay (CETSA)

Use this to prove your inhibitor still enters the cell and binds the mutant kinase.

Principle: Ligand binding stabilizes proteins, increasing their melting temperature (


). If your drug binds the mutant, the protein will remain soluble at higher temperatures compared to DMSO control.

Step-by-Step:

  • Preparation: Seed resistant cells (e.g., Ba/F3-mutant) at

    
     cells/mL.
    
  • Treatment: Treat with 10x IC50 of your pyrazole inhibitor (or DMSO) for 1 hour at 37°C.

  • Harvest: Wash with PBS, resuspend in PBS + Protease Inhibitors.

  • Thermal Challenge: Aliquot into PCR tubes. Heat individual tubes to a gradient: 40°C, 43°C, 46°C, ... 67°C for 3 minutes .

  • Cooling: Incubate at RT for 3 mins.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw x2 (liquid nitrogen/37°C water bath) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect Supernatant (soluble fraction).

  • Detection: Run Western Blot.

    • Success Criteria: The drug-treated band intensity persists at higher temperatures (e.g., 55°C) where the DMSO band has disappeared.

    • Failure: If drug and DMSO curves overlap, your drug does not bind the mutant.

Protocol B: Generation of Acquired Resistance Lines

Use this to predict future resistance mutations before clinical trials.

  • Start: Sensitive cell line (IC50 = ~10 nM).

  • Phase 1 (Adaptation): Culture cells in IC20 concentration. Change media/drug every 3 days.

  • Escalation: When growth rate normalizes (matches parental), increase dose by 50-100%.

  • Endpoint: Continue until cells grow robustly at 10x - 50x the original IC50.

  • The "Drug Holiday" (CRITICAL):

    • Remove the drug for 2 weeks.

    • If resistance persists: Likely genetic (sequencing required).[5]

    • If sensitivity returns: Likely epigenetic/adaptive (drug tolerance).

References

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Source: Science Translational Medicine (2010). Context: Defines the L1196M gatekeeper mutation mechanism. URL:[Link]

  • P-loop Conformation Governed Crizotinib Resistance in G2032R-Mutated ROS1 Tyrosine Kinase. Source: PLoS Computational Biology (2014). Context: Explains the solvent front mutation mechanics and electrostatic repulsion. URL:[Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Source: Journal of Medicinal Chemistry (2024).[6] Context: Demonstrates macrocyclization as a strategy to fix pyrazole selectivity and resistance issues. URL:[Link]

  • The Cellular Thermal Shift Assay (CETSA) for Evaluating Drug Target Interactions in Cells. Source: Nature Protocols (2014).[7] Context: The gold-standard protocol for verifying target engagement in intact cells. URL:[Link]

Sources

Troubleshooting

addressing batch-to-batch variability of synthetic pyrazoles

Technical Support Center: Synthetic Pyrazole Consistency Subject: Addressing Batch-to-Batch Variability in Pyrazole Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Hidden" Varia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Pyrazole Consistency Subject: Addressing Batch-to-Batch Variability in Pyrazole Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Variables in Pyrazole Chemistry

In drug discovery, the pyrazole ring (e.g., Celecoxib, Rimonabant) is a privileged scaffold, yet it is notoriously prone to batch-to-batch variability. As researchers, you often face a scenario where "Batch A" is biologically active and white, while "Batch B" is inactive, yellow, or insoluble, despite identical LC-MS traces.

This guide moves beyond basic synthesis to address the Critical Process Parameters (CPPs) that drive this variability: Regiochemical drift , Hydrazine instability , and Polymorphism .

Module 1: Regiochemical Inconsistency (The 1,3- vs. 1,5-Isomer Shift)

User Issue: "My LC-MS shows the correct mass, but the biological activity has dropped 10-fold in the new batch. NMR looks 'similar' but complex."

Technical Insight: The most common synthesis route, the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines), is not inherently regioselective. The reaction produces a mixture of 1,3- and 1,5-isomers depending on which carbonyl the hydrazine nitrogen attacks first.

  • Causality: Slight changes in reaction pH or solvent polarity can invert the major isomer. For example, in acidic media, the hydrazine attacks the more electrophilic carbonyl; in basic media, the most nucleophilic nitrogen attacks the least hindered carbonyl.

The Self-Validating Protocol: NOESY Structural Assignment Do not rely on 1H NMR shifts alone, as they drift with concentration.

  • Prepare Sample: Dissolve 10 mg of product in DMSO-d6.

  • Run Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Validation Logic (The "Check"):

    • 1,5-Isomer: You MUST see a cross-peak (correlation) between the N-substituent protons and the C5-substituent protons.

    • 1,3-Isomer: No cross-peak will exist between the N-substituent and the C3-substituent (too far apart).

    • If the cross-peak is absent in a batch previously confirmed as active, you have synthesized the wrong regioisomer.

Visual Workflow: Regioselectivity Control

Regioselectivity Start Start: 1,3-Dicarbonyl + Hydrazine Cond Check Reaction pH Start->Cond Acid Acidic Conditions (Protonation of Carbonyl) Cond->Acid pH < 4 Base Basic/Neutral Conditions (Nucleophilic Attack) Cond->Base pH > 7 PathA Attack at most Electrophilic Carbonyl Acid->PathA PathB Attack at least Hindered Carbonyl Base->PathB Iso2 Formation of 1,5-Isomer PathA->Iso2 Typical Iso1 Formation of 1,3-Isomer PathB->Iso1 Typical Validation Validation: NOESY NMR (Cross-peak Check) Iso1->Validation Iso2->Validation

Caption: Decision tree for predicting and validating pyrazole regiochemistry based on reaction conditions.

Module 2: Impurity Profile (The "Yellowing" Effect)

User Issue: "My product is a white solid in small scale, but turns sticky and yellow/brown upon scale-up. Yields are inconsistent."

Technical Insight: This is almost exclusively due to Hydrazine Oxidation . Hydrazines (especially phenylhydrazines) are chemically unstable and auto-oxidize to form diazenes and oligomers, which are potent chromophores (colored compounds).

  • Causality: Trace transition metals (Fe, Cu) in lower-grade solvents or stir bars catalyze this oxidation. The "sticky" texture indicates the presence of hydrazine oligomers preventing crystallization.

Troubleshooting Guide: Hydrazine Quality Control

ParameterSpecificationWhy it Matters
Appearance Colorless liquid/White solidAny yellow tint indicates pre-oxidation (diazenes present).[1]
Storage Argon/Nitrogen, <4°CPrevents auto-oxidation.
Reaction Atmosphere Strictly Inert (N2/Ar)Oxygen is a radical initiator for hydrazine decomposition.
Quench Protocol Use Na2S2O3 (Thiosulfate)Neutralizes oxidative species before workup.

The Self-Validating Protocol: The "Blank" Test

  • Setup: Run the reaction solvent + hydrazine without the dicarbonyl under your standard reflux conditions.

  • Observation: If the solution turns yellow/brown within 1 hour, your solvent or atmosphere is compromising the hydrazine.

  • Action: Distill hydrazine or switch to hydrazine hydrochloride salts (more stable) with an in-situ base release.

Module 3: Solid-State Variability (Polymorphism)

User Issue: "Batch A dissolved instantly in DMSO. Batch B requires heating and sonication. The melting point is 5°C higher."

Technical Insight: Pyrazoles are excellent hydrogen bond donors (NH) and acceptors (N:). This makes them prone to Polymorphism —packing into different crystal lattices with vastly different energies.

  • Causality: Rapid precipitation (dumping into water) creates metastable, amorphous, or kinetic forms (high solubility). Slow cooling creates thermodynamic forms (low solubility, high melting point).

The Self-Validating Protocol: Seeded Cooling Crystallization To ensure Batch B behaves like Batch A, you must control the crystallization kinetics.

  • Solubility Curve: Determine the saturation temperature in your solvent (e.g., Ethanol).

  • Seeding: Cool to 2°C below saturation and add 1% wt/wt of "Batch A" (the desired form) as seeds.

  • Controlled Cooling: Cool at a rate of 0.5°C/min.

  • Validation: Powder X-Ray Diffraction (PXRD). The peak pattern of Batch B must overlay perfectly with Batch A.

Visual Workflow: Polymorph Control

Crystallization Crude Crude Mixture (Variable Form) Dissolve Dissolve at T_high (Clear Solution) Crude->Dissolve Meta Crash Cooling (Fast) Dissolve->Meta Ice Bath Thermo Controlled Cooling (Slow + Seeds) Dissolve->Thermo 0.5°C/min Form1 Kinetic Form (High Solubility Unstable) Meta->Form1 Form2 Thermodynamic Form (Stable Reproducible) Thermo->Form2 Check PXRD Check Form1->Check Form2->Check

Caption: Impact of cooling rate on pyrazole polymorphic form and reproducibility.

References

  • Maddila, S. et al. (2025). Recent Advances in the Synthesis of Pyrazoles: A Review. Molecules. Link

  • Fustero, S. et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link

  • European Medicines Agency (EMA). (2014). Assessment Report: Genotoxic Impurities (Hydrazines). ICH M7 Guidelines. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Context: General principles applied to heterocyclic polymorphism).

Sources

Optimization

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole quality control and purity assessment

Quality Control & Purity Assessment Guide Introduction Welcome to the technical support hub for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole . As a researcher dealing with this intermediate, you are managing a mole...

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Purity Assessment Guide

Introduction

Welcome to the technical support hub for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole . As a researcher dealing with this intermediate, you are managing a molecule with two distinct basic centers (pyrazole and pyrrolidine) and a critical chiral center at the pyrrolidine C3 position.

This guide moves beyond generic "purity checks" to address the specific chemical liabilities of this scaffold: regioselectivity during alkylation , enantiomeric drift , and chromatographic tailing caused by secondary amines.

Module 1: Chromatographic Purity (HPLC/UPLC)

The Issue: The secondary amine on the pyrrolidine ring (


) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. Furthermore, the pyrazole ring has relatively weak UV absorbance compared to benzenoid systems.
Troubleshooting Guide: Peak Shape & Detection

Q: Why is my main peak tailing (Asymmetry > 2.0) even on a C18 column? A: This is "silanol sting." The protonated pyrrolidine interacts with acidic silanols.

  • Immediate Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1] TFA acts as an ion-pairing agent and saturates silanols.

  • Alternative: Use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH) with an ammonium bicarbonate buffer (pH 10). At pH 10, the amine is deprotonated (neutral) and elutes sharply.

Q: I see no impurities at 254 nm, but my yield is low. Where is the mass balance? A: This molecule has low extinction at 254 nm. The aliphatic pyrrolidine is UV-transparent.

  • Solution: Shift detection to 210–220 nm .

  • Better: Use LC-MS (ESI+) or CAD (Charged Aerosol Detection) for a true impurity profile. Non-chromophoric impurities (like starting material pyrrolidin-3-ol) are invisible to UV.

Recommended Method (Standard)
ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV 215 nm (primary), MS (ESI+)
Sample Diluent 50:50 Water:Acetonitrile (Avoid pure MeCN; solubility issues with salts)

Module 2: Structural Verification (Regioisomerism)

The Issue: During synthesis, alkylation of the pyrazole ring can compete with alkylation of the pyrrolidine nitrogen (if unprotected). Additionally, verifying the N1-ethyl vs. N2-ethyl position (if the pyrazole has other substituents) is critical.

Logic Map: Isomer Identification

RegioID Start Impurity Isolated CheckMass Check MS (m/z) Start->CheckMass MassPlusEt M+29 (Ethyl added) CheckMass->MassPlusEt Over-alkylation MassCorrect Expected Mass (M+H) CheckMass->MassCorrect Isomerism BisAlk Bis-ethylated Quaternary Salt (Check Solubility) MassPlusEt->BisAlk NMR_Check 1H NMR Analysis MassCorrect->NMR_Check Pyrr_N_Alk Pyrrolidine-N-ethylated (Impurity A) NMR_Check->Pyrr_N_Alk Ethyl CH2 shifts upfield (~2.5 ppm) Pyraz_N_Alk Pyrazole-N-ethylated (Target) NMR_Check->Pyraz_N_Alk Ethyl CH2 shifts downfield (~4.1 ppm)

Caption: Decision tree for distinguishing N-alkylation sites (Pyrazole vs. Pyrrolidine) using MS and NMR shift logic.

Critical NMR Signals

To confirm the ethyl group is on the Pyrazole and not the Pyrrolidine :

  • Chemical Shift: The

    
    -ethyl 
    
    
    
    on a pyrazole is aromatic-adjacent, appearing at 4.0–4.2 ppm . If the ethyl is on the pyrrolidine amine, the
    
    
    will appear aliphatic, around 2.4–2.8 ppm .
  • NOESY Experiment: Look for a Nuclear Overhauser Effect (NOE) between the Ethyl

    
     and the Pyrazole C3/C5 protons.
    

Module 3: Stereochemical Purity (Chiral Analysis)

The Issue: The C3 position of the pyrrolidine is a chiral center. Racemization can occur under harsh basic conditions or high heat. You must verify Enantiomeric Excess (ee%).[2]

Protocol: Chiral Purity Assessment

Option A: Chiral HPLC (Direct) Polysaccharide-based columns are the gold standard for separating pyrrolidine enantiomers.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: The diethylamine (DEA) is mandatory to sharpen the amine peaks.

  • Success Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    

Option B: Derivatization (Indirect) If you lack a chiral column, use Mosher's Acid Chloride.

  • React the secondary amine with

    
    -(-)-Mosher's acid chloride.
    
  • Analyze the resulting diastereomers via standard C18 HPLC or

    
     NMR.
    
  • Diastereomers will separate easily on achiral phases due to different physical properties.

Module 4: Residual Impurities & Salt Forms

The Issue: This molecule is often isolated as a hydrochloride or oxalate salt to improve stability. Free base forms are hygroscopic and prone to oxidation.

Impurity Limits (Based on ICH Q3A)
Impurity TypeLikely SourceLimit (Standard)Detection Method
Pyrrolidin-3-ol Unreacted Starting Material< 0.15%LC-MS / ELSD
N-ethyl-N-boc... Deprotection Failure< 0.15%HPLC (High retention)
Bis-ethylated Over-alkylation< 0.10%HPLC (Low retention, charged)
Solvents (DMF/THF) Synthesis Carryover< 880 ppm (DMF)GC-Headspace
Handling FAQ

Q: My solid is turning into a goo (deliquescence). A: The free base is hygroscopic.

  • Fix: Convert to the Dihydrochloride (2HCl) or Oxalate salt.

  • Storage: Store at -20°C under Argon/Nitrogen. Desiccate before weighing.

Q: The color changed from white to yellow. A: Oxidation of the pyrrolidine nitrogen or formation of N-oxides.

  • Check: Run LC-MS. If you see M+16 peak, it is the N-oxide.

  • Prevention: Avoid storing in solution form for long periods.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation, 2006.[3] Link

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. Link

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Standard text for TFA/Amine logic).
  • Hough, G. W., et al. "Chiral separation of pyrrolidine derivatives using polysaccharide stationary phases." Chirality, 2010.
  • Reich, H. J. WinPLT NMR Data. University of Wisconsin. (Reference for chemical shifts of N-alkyl pyrazoles vs amines). Link

Sources

Reference Data & Comparative Studies

Validation

independent verification of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole bioactivity

This guide outlines a rigorous, independent verification protocol for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (referred to herein as EP-3-OMP ). Based on its chemical structure—a basic pyrrolidine amine linked...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, independent verification protocol for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (referred to herein as EP-3-OMP ).

Based on its chemical structure—a basic pyrrolidine amine linked via an ether spacer to a lipophilic pyrazole heteroaromatic—this compound exhibits the classic pharmacophore of a Histamine H3 Receptor Antagonist/Inverse Agonist or a Kinase Inhibitor Fragment . This guide prioritizes the GPCR (H3) hypothesis due to the specific ether-linked amine motif, which is characteristic of non-imidazole histamine ligands (e.g., Pitolisant analogs).

Executive Summary

  • Compound Class: Pyrazole-Pyrrolidine Ether.

  • Predicted Primary Target: Histamine H3 Receptor (GPCR).[1]

  • Secondary Potential Target: Janus Kinase (JAK) or Salt-Inducible Kinase (SIK) (as a hinge-binding fragment).

  • Verification Goal: To objectively confirm specific binding affinity (

    
    ) and functional efficacy (
    
    
    
    /Antagonism) while ruling out false positives caused by chemical impurities or assay interference.

Part 1: Chemical Integrity & Structural Validation

Objective: Before biological testing, you must certify that the sample is chemically authentic. The ether linkage is susceptible to hydrolysis, and the pyrrolidine nitrogen is prone to oxidation.

Purity Profiling Protocol
  • Technique: UHPLC-MS (Ultra-High Performance Liquid Chromatography - Mass Spectrometry).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Acceptance Criteria: Purity > 98% by UV (254 nm) and TIC (Total Ion Current).

  • Critical Check: Verify the [M+H]⁺ peak corresponds exactly to the molecular weight (approx. 195.26 Da).

    • Note: If you observe a peak at [M-15], it suggests de-ethylation (metabolic or synthetic degradation).

Stability Assessment
  • Stress Test: Incubate 10 µM compound in PBS (pH 7.4) at 37°C for 24 hours.

  • Readout: Re-inject into LC-MS.

  • Why: Ether linkages in 3-position pyrrolidines can be labile. If degradation > 5% occurs, bioassay results will be confounded by breakdown products (e.g., free pyrazole-methanol).

Part 2: Primary Pharmacological Verification (GPCR Focus)

Hypothesis: The "Basic Amine + Spacer + Aromatic" motif strongly suggests Histamine H3 receptor affinity.

Radioligand Binding Assay (Affinity)

Goal: Determine the equilibrium dissociation constant (


).
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human H3 receptor.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) (High affinity agonist,
    
    
    nM).
  • Non-Specific Binding (NSB) Control: 10 µM Thioperamide or Pitolisant .

  • Protocol:

    • Incubate membranes (5-10 µg protein) with 1 nM

      
      -NAMH and varying concentrations of EP-3-OMP (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (Avoid BSA if possible to prevent sequestration).

    • Incubation: 60 mins at 25°C.

    • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the basic pyrrolidine).

  • Success Metric: A sigmoidal displacement curve yielding a

    
     nM confirms "Hit" status.
    
Functional Assay: cAMP Modulation (Efficacy)

Goal: Determine if the compound is an Antagonist or Inverse Agonist. The H3 receptor is


-coupled (inhibits cAMP).
  • System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay in HEK293-hH3 cells.

  • Stimulation: Since H3 is constitutively active, use Forskolin (10 µM) to elevate cAMP.

  • Agonist Challenge: Add (R)-(-)-

    
    -methylhistamine  (
    
    
    
    concentration).
  • Experimental Logic:

    • Antagonist Mode: Does EP-3-OMP block the decrease in cAMP caused by the agonist?

    • Inverse Agonist Mode: Does EP-3-OMP increase cAMP levels above the basal (constitutive) baseline in the absence of agonist?

  • Data Output: Calculate

    
     (functional potency) and 
    
    
    
    (functional affinity).

Part 3: Secondary Target Verification (Kinase Panel)

Hypothesis: If GPCR binding is negative (


), the pyrazole-ether motif may act as a hinge-binder for kinases (e.g., JAK, Aurora).
Thermal Shift Assay (TSA/DSF)

Goal: Rapid, label-free screening of kinase binding.

  • Panel: Focus on JAK1/2/3 , SIK2 , and Aurora A .

  • Method: Mix recombinant kinase domain with SYPRO Orange dye and 10 µM EP-3-OMP.

  • Readout: Measure the melting temperature (

    
    ) shift (
    
    
    
    ).
  • Criteria: A

    
     indicates significant stabilization (binding).
    

Part 4: Visualization of Mechanism & Workflow

BioactivityVerification Compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (EP-3-OMP) QC Step 1: Chemical QC (LC-MS / NMR) Compound->QC Decision1 Purity > 98%? QC->Decision1 Decision1->QC No (Re-purify) GPCR_Path Step 2: GPCR Hypothesis (Histamine H3) Decision1->GPCR_Path Yes Binding Radioligand Binding ([3H]-NAMH displacement) GPCR_Path->Binding Functional Functional Assay (cAMP Modulation) Binding->Functional Binding Confirmed Kinase_Path Step 3: Kinase Hypothesis (JAK / SIK) Binding->Kinase_Path No Binding Result_Antagonist Confirmed H3 Antagonist (Ki < 100nM) Functional->Result_Antagonist TSA Thermal Shift Assay (Tm Shift) Kinase_Path->TSA Result_Fragment Confirmed Kinase Fragment (Delta Tm > 2°C) TSA->Result_Fragment

Figure 1: Decision tree for verifying the bioactivity of EP-3-OMP, prioritizing the Histamine H3 GPCR pathway followed by a Kinase salvage pathway.

Part 5: Comparative Data Summary

FeatureEP-3-OMP (Target)Pitolisant (Reference)Tofacitinib (Kinase Ref)
Pharmacophore Pyrazole-Ether-PyrrolidinePiperidine-Ether-BenzopyranPyrrolo-pyrimidine (JAK)
Primary Assay

-NAMH Binding

-NAMH Binding
ADP-Glo Kinase Assay
Expected

Target: < 100 nM0.1 - 1.0 nMN/A (for H3)
Function Antagonist / Inverse AgonistInverse AgonistKinase Inhibitor
Key Liability Ether Stability (Hydrolysis)CYP2D6 MetabolismSelectivity (JAK1 vs JAK3)

References

  • Berlin, M. et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists: Clinical Development & SAR." Journal of Medicinal Chemistry. Link

  • Gemkow, M. et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today. Link

  • Clark, J.D. et al. (2016). "Fragment-Based Discovery of JAK Inhibitors: From Fragment to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Sander, K. et al. (2008). "Keto- and oxime-ethers of pyrrolidine as novel histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Handling 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole: From Personal Protection to Disposal

Hazard Analysis Based on Structural Analogy The structure of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole contains a pyrazole core. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis Based on Structural Analogy

The structure of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole contains a pyrazole core. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] While many are medicinally valuable, the base compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage. Furthermore, related compounds are known to cause skin and respiratory irritation.[2] This knowledge dictates that the primary routes of potential exposure—dermal, ocular, and inhalation—must be rigorously controlled.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement but a scientifically-backed system to create a reliable barrier between the researcher and the chemical.[3][4] The following multi-layered approach is mandatory for all work involving this compound.

Protection Type Required Equipment Scientific Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield is required over goggles when handling splash-prone quantities (>50 mL).[5]The pyrazole functional group suggests a high potential for serious eye irritation or damage.[6] Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier for the entire face during higher-risk procedures.
Hand Protection Double-gloving: an inner nitrile glove covered by a heavier-duty, chemical-resistant glove (e.g., neoprene or butyl rubber).[5][7]For novel compounds without specific glove permeation data, double-gloving provides robust protection. Nitrile offers dexterity and incidental splash protection, while the outer glove provides extended resistance against a broader range of potential chemical interactions. Gloves must be changed immediately upon contamination.[5]
Body Protection Flame-resistant laboratory coat, fully fastened. A chemically-resistant apron should be worn over the lab coat when handling significant quantities.[7][8]A lab coat is the minimum barrier to protect skin and clothing from accidental spills.[4] An apron provides an additional layer of protection against corrosive or readily absorbed substances.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid powder or when aerosols may be generated.[7][9] The specific type depends on the operational environment.Handling fine powders can lead to inhalation, a primary exposure route.[6][10] A respirator ensures that airborne particulates are not inhaled. The need for respiratory protection must be determined by a formal risk assessment.[7]
Foot Protection Fully enclosed, non-perforated shoes made of a durable material.This is a baseline laboratory requirement to protect feet from spills and dropped objects.[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocols outline the critical steps from receipt to use.

Procedural Workflow for Safe Chemical Handling cluster_prep Preparation & Staging cluster_handling Active Handling (in Chemical Fume Hood) cluster_cleanup Decontamination & Disposal node_receive 1. Compound Receipt - Inspect packaging for integrity. node_transport 2. Secure Transport - Use secondary containment. node_receive->node_transport node_storage 3. Designated Storage - Store in a cool, dry, well-ventilated area. - Follow SDS guidelines for pyrazoles. [15] node_transport->node_storage node_ppe 4. Don Full PPE - Verify all equipment is in good condition. node_storage->node_ppe node_weigh 5. Weighing (Solid) - Use anti-static weigh paper. - Handle gently to prevent dust. [7] node_ppe->node_weigh node_solution 6. Solution Preparation - Add solvent to solid slowly. - Ensure vessel is properly vented if necessary. node_weigh->node_solution node_use 7. Experimental Use - Maintain sash at the lowest practical height. - Keep containers closed when not in use. node_solution->node_use node_decon 8. Decontaminate Surfaces - Use appropriate solvent/detergent. - Collect all cleaning materials as waste. node_use->node_decon node_waste 9. Segregate Waste - Label dedicated waste containers clearly. - Distinguish between solid and liquid waste. [5] node_decon->node_waste node_dispose 10. Final Disposal - Store waste in a satellite accumulation area. - Follow institutional EHS protocols for pickup. [4] node_waste->node_dispose

Caption: Logical workflow for handling 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole.

Experimental Protocols

A. Weighing the Solid Compound:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don the full PPE ensemble as described in the table above, including respiratory protection.

  • Place an analytical balance inside the fume hood.

  • Tare the balance with a suitable weigh boat or anti-static paper.

  • Using a clean spatula, carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust.[6]

  • Securely close the primary container immediately after transfer.

  • Record the weight and proceed to the next step within the fume hood.

B. Preparing a Stock Solution:

  • Select a flask or beaker of appropriate size for the desired final volume.

  • Place the vessel containing the weighed solid into the fume hood.

  • Slowly add the chosen solvent to the solid, directing the stream to the side of the vessel to prevent splashing.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. If using a magnetic stirrer, start at a low speed.

  • Once dissolved, cap the vessel and label it clearly with the chemical name, concentration, solvent, and date.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal poses a significant risk to both personnel and the environment.[11] All materials that come into contact with 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole must be treated as hazardous waste.

  • Waste Segregation is Paramount:

    • Solid Waste: All used gloves, weigh papers, disposable lab coats, aprons, and contaminated paper towels must be collected in a dedicated, clearly labeled hazardous waste bag or container.[12]

    • Liquid Waste: All unused solutions, reaction mixtures, and solvent rinses must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[13] Never pour this waste down the drain.

    • Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste: 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole".

    • Containers must be kept securely closed when not in use.

    • Store waste containers in a designated satellite accumulation area with secondary containment until they are collected by your institution's Environmental Health and Safety (EHS) department.

By integrating these safety protocols and operational plans into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • PPE and Safety for Chemical Handling. (2020-07-14). ACS Material. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023-12-21). KISHIDA CHEMICAL CO., LTD. [Link]

  • Personal Protective Equipment Selection Guide. (2015-07-22). Arizona State University. [Link]

  • Safety data sheet - Dagonis 7.5/5 SC. (2026-02-11). BASF. [Link]

  • Safety data sheet - Lonselor. (2026-01-20). BASF. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • Safety Data Sheet - PB ROPES. ADAMA. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole
Reactant of Route 2
1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.